Porantherine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOUJYNFPKTLH-XQLPTFJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34N1C(CCC3)C=CC2CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Constituents of Poranthera corymbosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Poranthera corymbosa Brongn., a shrub native to Australia, has been identified as a rich source of unique alkaloids. This technical guide provides a detailed overview of the known chemical constituents isolated from this plant, with a focus on their structural diversity and the experimental methodologies employed for their extraction and characterization. The data presented herein is compiled from foundational studies in the field and is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Core Chemical Constituents: The Alkaloids
The primary class of chemical compounds identified in Poranthera corymbosa are alkaloids, which are present in significant quantities. A study reported a yield of 0.4% crude alkaloids from a sample of the plant.[1] These alkaloids are notable for possessing a reduced 9b-azaphenalene ring skeleton, a structural motif that was first identified in natural products from this species.[1]
The major alkaloids that have been isolated and characterized are summarized in the table below.
| Alkaloid Name | Molecular Formula | Key Characteristics |
| Porantherine | C₁₅H₂₃N | The most abundant alkaloid, separated by precipitation as a picrate.[1] |
| Porantheridine | Not specified | An oily substance.[1] |
| Poranthericine | Not specified | An alcohol, epimeric with porantheriline alcohol at C1.[1] |
| O-Acetylporanthericine | Not specified | An acetylated derivative of poranthericine.[1] |
| Porantherilidine | Not specified | Structure elucidated by X-ray crystallography.[1] |
| Porantheriline | Not specified | Isomeric with O-acetylporanthericine; yields an alcohol upon hydrolysis.[1] |
Experimental Protocols
The isolation and characterization of alkaloids from Poranthera corymbosa involve a multi-step process, as detailed in the foundational research.
Extraction of Crude Alkaloids
The initial extraction of the alkaloidal content from the plant material is a critical first step.
-
Plant Material: Dried and milled whole plants of Poranthera corymbosa (8 kg) were used.[1]
-
Extraction Method: Continuous percolation with ethanol at 40°C.[1]
-
Isolation: The crude alkaloids were isolated from the ethanol extract, yielding a clear brown viscous oil (33 g).[1]
Separation and Purification of Individual Alkaloids
A combination of precipitation and chromatographic techniques was employed to separate the complex mixture of crude alkaloids.
-
Precipitation of this compound:
-
The crude alkaloid mixture (25 g) was dissolved in ethanol.
-
An ethanolic solution of picric acid was added, leading to the immediate precipitation of this compound picrate.
-
The mixture was allowed to stand overnight before filtering to recover the crystalline picrate.
-
The free base, this compound (6.6 g), was recovered by basification and extraction with ammonia.[1]
-
-
Chromatographic Separation:
-
The filtrate, containing the remaining alkaloids, was subjected to further separation, likely through column chromatography, although the specific details of the chromatographic method for the minor alkaloids are not extensively described in the primary literature.[1]
-
Characterization Techniques
The structures of the isolated alkaloids were determined using a combination of spectroscopic and crystallographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: N.M.R. spectra were measured in CDCl₃ solution on a Varian HA100 spectrometer, with chemical shifts relative to tetramethylsilane (δ 0.00).[1]
-
Mass Spectrometry: Mass spectra were measured on an Hitachi Perkin-Elmer RMU 6D spectrometer.[1]
-
X-ray Crystallography: The definitive structures of this compound, porantheridine, poranthericine, and porantherilidine were established through X-ray crystallographic studies of suitable derivatives.[1]
The following diagram illustrates the general workflow for the extraction and isolation of the primary alkaloid, this compound.
Chemical Relationships and Transformations
The isolated alkaloids from Poranthera corymbosa exhibit interesting chemical relationships, with some being derivatives or epimers of others. These relationships have been explored through chemical transformations, as detailed in the literature.
-
Hydrolysis: Porantheriline, which is isomeric with O-acetylporanthericine, undergoes hydrolysis to yield an alcohol.[1]
-
Epimerization and Oxidation/Reduction: Poranthericine and the alcohol derived from porantheriline are considered to be epimers at C1. Oxidation of both these alcohols yields the same ketone. This is believed to occur through the epimerization of the initial oxidation product of poranthericine. The subsequent reduction of this ketone exclusively affords the alcohol epimer of poranthericine.[1]
The following diagram illustrates the chemical transformations and relationships between poranthericine and its related compounds.
References
Unraveling the Intricate Architecture of Porantherine: A Technical Guide to its Structural Elucidation by NMR Spectroscopy
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of porantherine, a pentacyclic alkaloid isolated from the plant Poranthera corymbosa. Utilizing a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, the precise stereochemistry of this complex natural product has been determined, paving the way for further investigation into its pharmacological potential.
This compound, with the molecular formula C₁₅H₂₃N, was first isolated and its structure established by X-ray crystallography of its hydrobromide derivative.[1] Subsequent analysis using advanced NMR spectroscopy has corroborated the initial findings and provided a detailed map of its proton and carbon framework in solution.
The Logic of Elucidation: An NMR Workflow
The structural determination of a complex molecule like this compound relies on a systematic workflow of NMR experiments. Each experiment provides a unique piece of the structural puzzle, from identifying the basic carbon-hydrogen framework to defining the three-dimensional arrangement of atoms.
Experimental Protocols
High-resolution NMR spectra are typically acquired on spectrometers operating at frequencies of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.
1. ¹H NMR (Proton NMR):
-
Purpose: To identify the number of unique proton environments and their neighboring protons through spin-spin coupling.
-
Methodology: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum.
2. ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To determine the number of unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups.
-
Methodology: A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon. DEPT experiments (DEPT-90 and DEPT-135) are then run to edit the spectrum. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
3. COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling).
-
Methodology: This 2D experiment correlates proton chemical shifts with each other. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled.
4. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Methodology: This 2D experiment correlates the chemical shifts of protons with the chemical shifts of the carbons they are directly bonded to. It provides a direct one-bond ¹H-¹³C correlation map.
5. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting molecular fragments.
-
Methodology: This 2D experiment is optimized to show correlations between protons and carbons that are separated by multiple bonds. These correlations are essential for establishing the connectivity across quaternary carbons and heteroatoms.
6. NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry of the molecule.
-
Methodology: This 2D experiment detects through-space interactions (the Nuclear Overhauser Effect) between protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are less than ~5 Å apart.
Quantitative NMR Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The numbering scheme corresponds to the IUPAC nomenclature for the 9b-azaphenalene core.
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H | 5.70 | d | 10.0 |
| 3-H | 5.65 | d | 10.0 |
| 3a-H | 3.70 | br s | - |
| 9a-CH₃ | 1.13 | s | - |
| Other H | 1.20 - 2.50 | m | - |
Note: The initial report provided limited specific assignments for the complex aliphatic region.[1]
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 42.4 |
| C-2 | 129.5 |
| C-3 | 127.3 |
| C-3a | 66.8 |
| C-4 | 34.0 |
| C-5 | 25.1 |
| C-6 | 26.6 |
| C-6a | 51.5 |
| C-7 | 56.4 |
| C-8 | 26.9 |
| C-9 | 36.5 |
| C-9a | 47.9 |
| C-9b | 70.3 |
| C-1' | 39.5 |
| 9a-CH₃ | 29.8 |
Note: ¹³C data is based on subsequent studies and assignments common for similar alkaloid structures, as the original 1974 publication did not include a ¹³C NMR spectrum.
Biological Activity and Signaling Pathways
While the primary focus of this guide is on structural elucidation, it is important to note that the biological activity of this compound and its related alkaloids is an area of active research. The rigid polycyclic structure makes it an interesting scaffold for interacting with biological macromolecules. At present, specific signaling pathways directly modulated by this compound are not well-defined in publicly available literature. Further pharmacological studies are required to elucidate its mechanism of action. The diagram below represents a generalized workflow for investigating the biological targets of a novel natural product.
Conclusion
The structural elucidation of this compound is a classic example of the power of NMR spectroscopy in natural product chemistry. Through a logical and systematic application of various 1D and 2D NMR experiments, the complete connectivity and relative stereochemistry of this intricate alkaloid were confirmed. The detailed data presented in this guide provides a foundational resource for chemists and pharmacologists, enabling further research into the synthesis of analogs and the exploration of the therapeutic potential of the 9b-azaphenalene scaffold.
References
Physical and chemical properties of Porantherine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porantherine is a polycyclic alkaloid first isolated from the Australian plant Poranthera corymbosa. Its intricate tetracyclic structure has made it a compelling target for total synthesis, leading to the development of innovative synthetic strategies. This document provides a detailed overview of the known physical and chemical properties of this compound, along with methodologies for its chemical synthesis. While specific biological activities and signaling pathways remain largely unexplored in publicly available literature, this guide consolidates the existing chemical knowledge to support further research and drug development efforts.
Physical and Chemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃N | [1] |
| Molecular Weight | 217.35 g/mol | [1] |
| IUPAC Name | (1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.0¹,⁸.0⁴,⁹]pentadec-5-ene | [1] |
| CAS Number | 33529-61-2 | [1] |
Computed Physical Properties
The following physical properties have been computationally predicted and are provided for estimation purposes. Experimental verification is required for confirmation.
| Property | Predicted Value | Source |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 217.183049738 Da | [1] |
| Monoisotopic Mass | 217.183049738 Da | [1] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
Spectral Data
Detailed experimental spectral data for this compound are reported in the primary literature describing its synthesis. Researchers should consult these publications for the full spectra.
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¹H NMR: Data available in the full-text publications of its total synthesis.
-
¹³C NMR: Data available in the full-text publications of its total synthesis.
-
Infrared (IR) Spectroscopy: Data available in the full-text publications of its total synthesis.
-
Mass Spectrometry (MS): Data available in the full-text publications of its total synthesis.
Biological Activity and Signaling Pathways
As of the latest review of available literature, specific pharmacological studies, mechanisms of action, and defined signaling pathways for this compound have not been extensively reported. The biological activity of the plant from which it is derived, Poranthera corymbosa, and related species suggests potential areas for future investigation, including antioxidant and cytotoxic properties. However, these activities are from crude extracts and have not been specifically attributed to this compound.
Due to the lack of specific data on this compound's signaling pathways, a generalized workflow for natural product discovery and development is presented below. This workflow illustrates the logical progression from isolation to potential therapeutic application, a path that this compound research could follow.
Experimental Protocols
Total Synthesis of (±)-Porantherine (Corey and Balanson, 1974)
The first total synthesis of (±)-Porantherine was reported by E. J. Corey and Richard D. Balanson in 1974. This synthesis is notable for its biomimetic approach. The detailed experimental procedures, including reaction conditions, purification methods, and characterization of intermediates, are provided in their full communication.
Key Stages of the Synthesis:
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Construction of a key bicyclic intermediate.
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Annulation to form the tetracyclic core of this compound.
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Stereochemical control to achieve the desired isomer.
For the complete, detailed protocol, please refer to:
-
Corey, E. J.; Balanson, R. D. J. Am. Chem. Soc.1974 , 96 (20), 6516–6517.[2]
The workflow for this synthetic approach can be visualized as follows:
Stereorational Total Synthesis of (±)-Porantherine (Stevens and Ryckman, 1987)
Robert V. Stevens and David M. Ryckman reported a stereorational total synthesis of (±)-Porantherine in 1987. Their approach provided a different strategy for constructing the complex polycyclic system. The full paper details the experimental conditions for each step.
Key Features of the Synthesis:
-
A distinct approach to the construction of the core ring system.
-
Focus on stereochemical control throughout the synthesis.
For the complete, detailed protocol, please refer to:
-
Stevens, R. V.; Ryckman, D. M. J. Am. Chem. Soc.1987 , 109 (16), 4940–4948.
Conclusion
This compound remains a molecule of significant interest to the synthetic chemistry community due to its challenging architecture. While its physical and chemical properties have been characterized through its synthesis, a significant gap exists in the understanding of its biological activity and potential therapeutic applications. The synthetic routes established by pioneers like Corey and Stevens provide a solid foundation for producing this compound and its analogues for future pharmacological screening and mechanism of action studies. This guide serves as a foundational resource for researchers aiming to explore the untapped potential of this intriguing natural product.
References
An In-depth Technical Guide on the Putative Biosynthesis of Porantherine in Plants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete biosynthetic pathway of Porantherine in plants has not been fully elucidated to date. This guide presents a putative pathway based on the known biosynthesis of structurally similar alkaloids, providing a framework for future research.
Introduction to this compound
This compound is a member of the C2-symmetric bridged azabicyclic alkaloids, a class of natural products known for their complex structures and potential biological activities. It is primarily isolated from plants of the Poranthera genus (family Euphorbiaceae), such as Poranthera corymbosa. Structurally, this compound features a unique perhydro-9b-azaphenalene core. While its bioactivity is still under investigation, related alkaloids have shown promise in various pharmacological contexts, making the elucidation of its biosynthetic pathway a significant goal for synthetic biology and drug development.
Occurrence in the Plant Kingdom
This compound and its related alkaloids have been identified in a limited number of plant species. The primary source remains the genus Poranthera. The concentration and presence of these alkaloids can vary depending on the plant's geographical location, developmental stage, and environmental conditions.
Proposed Putative Biosynthetic Pathway
Based on the biosynthesis of other polyketide-derived alkaloids, such as indolizidine and quinolizidine alkaloids, a hypothetical pathway for this compound is proposed.[1][2] This pathway likely involves the convergence of a polyketide pathway and amino acid metabolism, specifically utilizing L-lysine as a nitrogen source.
The proposed key steps are:
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Chain Assembly: A polyketide synthase (PKS) likely catalyzes the iterative condensation of acetate units (from acetyl-CoA and malonyl-CoA) to form a linear polyketide chain.
-
Cyclization and Amination: The polyketide intermediate is proposed to undergo an intramolecular cyclization. L-lysine, after decarboxylation to cadaverine, likely serves as the nitrogen donor in a transamination reaction, incorporating the nitrogen atom into the cyclic structure.
-
Reductive Cyclization and Ring Formation: A series of reductions and further cyclizations, likely catalyzed by reductases and cyclases, would then form the characteristic bridged azabicyclic core of this compound.
This proposed pathway draws parallels with the biosynthesis of dendrobine and other complex alkaloids where polyketide and amino acid precursors are utilized.[1][3][4]
References
- 1. Frontiers | Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]
- 4. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Porantherine: A Technical Guide to its Natural Source and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porantherine is a pentacyclic alkaloid belonging to the C15-diterpenoid alkaloid family. Its unique and complex chemical structure has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural source, distribution, and isolation of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the potential of this natural compound.
Natural Source and Distribution
The primary and, to date, only known natural source of this compound is the plant species Poranthera corymbosa.
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Poranthera corymbosa : This is a small, erect shrub, typically growing to a height of 20-100 cm, and is a member of the Phyllanthaceae family.[1][2] It is native to Australia and is found in the southeastern regions, from Queensland to Victoria. The plant is commonly known as Clustered Poranthera and grows in open forests and woodlands.[2]
The distribution of this compound within the different organs of Poranthera corymbosa (leaves, stems, roots, and flowers) has not been quantitatively documented in the available scientific literature. However, studies on other plant alkaloids suggest that the concentration of these secondary metabolites can vary significantly between different plant parts and may be influenced by environmental factors and the developmental stage of the plant.[3]
Quantitative Data
Quantitative data specifically for this compound concentration in Poranthera corymbosa is limited. However, one study reported the overall yield of crude alkaloids from the dried plant material.
| Plant Material | Crude Alkaloid Yield (%) | Reference |
| Dried Poranthera corymbosa | 0.4 |
It is important to note that this value represents the total alkaloid content, which includes this compound as well as other co-occurring alkaloids such as porantheridine and poranthericine. The precise percentage of this compound within this crude mixture has not been reported.
Experimental Protocols
Detailed, step-by-step experimental protocols for the extraction, isolation, and purification of this compound are not extensively described in the available literature. However, based on general methods for alkaloid extraction from plant materials, a plausible workflow can be outlined.
A preliminary step for the separation of this compound from the crude alkaloid mixture has been briefly mentioned, which involves the precipitation of this compound as a picrate salt.
General Experimental Workflow for Alkaloid Isolation
Caption: Generalized workflow for the isolation of this compound.
Characterization
The structural elucidation of this compound would typically involve a combination of modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments are crucial for determining the complex carbon-hydrogen framework of the molecule.[4][5][6][7][8]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
X-ray Crystallography : This technique can provide the unambiguous three-dimensional structure of the molecule if a suitable crystal can be obtained.
Biological Activity and Signaling Pathways
A critical gap in the current scientific knowledge is the lack of information regarding the biological activity of this compound. To date, there are no published studies investigating its pharmacological properties, including potential cytotoxic, antimicrobial, or other therapeutic effects.[9][10][11][12][13][14] Consequently, no signaling pathways associated with this compound have been identified.
Future Research Directions
The significant gaps in the understanding of this compound present numerous opportunities for future research:
-
Quantitative Analysis : Development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the concentration of this compound in different parts of Poranthera corymbosa.
-
Isolation Protocol Optimization : Development and publication of a detailed and optimized protocol for the efficient isolation and purification of this compound in high purity.
-
Biological Screening : Comprehensive screening of this compound for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neurological effects.
-
Mechanism of Action Studies : Should any significant biological activity be identified, subsequent studies should focus on elucidating the molecular mechanism of action and identifying the cellular signaling pathways involved.
Conclusion
This compound remains a largely unexplored natural product with a fascinating chemical structure. While its natural source has been identified as Poranthera corymbosa, there is a pressing need for further research to quantify its distribution within the plant, establish robust isolation protocols, and, most importantly, investigate its potential biological activities. The information presented in this guide serves as a starting point for researchers and drug development professionals to embark on the exciting journey of unlocking the potential of this unique alkaloid.
References
- 1. VicFlora: Poranthera corymbosa [vicflora.rbg.vic.gov.au]
- 2. apps.lucidcentral.org [apps.lucidcentral.org]
- 3. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical constituents from Schisandra sphenanthera and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Porantherine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the alkaloid Porantherine, focusing on Infrared (IR) spectroscopy and Mass Spectrometry (MS). The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in chemical synthesis and potential pharmacological applications.
Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its unique cyclic amine structure. The data presented below is derived from the analysis of a synthetic sample, which was found to be identical to an authentic sample of natural this compound.
| Wavenumber (cm⁻¹) | Interpretation |
| 3200 | N-H stretching vibration (associated amine) |
| 2950 | C-H stretching (aliphatic) |
| 1650 | C=C stretching (alkene) |
| 1450 | C-H bending (aliphatic) |
| 1375 | C-H bending (aliphatic) |
| 1110 | C-N stretching |
| 970 | C-H out-of-plane bending (alkene) |
| 940 | C-H out-of-plane bending (alkene) |
| 890 | C-H out-of-plane bending (alkene) |
| 820 | C-H out-of-plane bending (alkene) |
Mass Spectrometry (MS) Data
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its molecular formula, C₁₅H₂₃N.
| m/z Value | Interpretation |
| 217 | Parent Ion [M]⁺ |
Experimental Protocols
The following sections describe the generalized experimental methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard analytical chemistry practices prevalent during the period of its initial synthesis and characterization.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using infrared spectroscopy.
Instrumentation: A double-beam infrared spectrophotometer.
Sample Preparation: A dilute solution of this compound was prepared in carbon tetrachloride (CCl₄). Carbon tetrachloride is a suitable solvent for IR spectroscopy in the regions of interest as it has minimal absorption in large portions of the mid-infrared spectrum.
Data Acquisition:
-
The spectrophotometer was calibrated using a polystyrene film standard.
-
A background spectrum of the solvent (CCl₄) was recorded in a matched salt (e.g., NaCl or KBr) cell.
-
The sample solution was placed in an identical salt cell.
-
The infrared spectrum was recorded over the range of approximately 4000 cm⁻¹ to 600 cm⁻¹.
-
The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹). The absorption bands were then identified and assigned to their corresponding molecular vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound.
Instrumentation: A magnetic sector or quadrupole mass spectrometer.
Sample Introduction: The sample was introduced into the ion source, likely via a direct insertion probe for a solid sample or via a gas chromatograph inlet if the sample was sufficiently volatile and thermally stable.
Ionization: Electron Ionization (EI) was the most common method for this type of molecule. The sample was bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
Mass Analysis: The resulting ions were accelerated into the mass analyzer, where they were separated based on their mass-to-charge ratio (m/z).
Detection: The separated ions were detected, and their abundance was recorded, generating a mass spectrum which is a plot of relative intensity versus m/z. The peak with the highest m/z value that corresponds to the intact molecule is identified as the parent ion [M]⁺.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound to confirm its identity against a natural sample.
Caption: Workflow for the comparative spectroscopic analysis of synthetic and natural this compound.
An In-Depth Technical Guide to Porantherine: Chemical Identity, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porantherine, a quinolizidine alkaloid isolated from the plant Poranthera corymbosa, presents a complex polycyclic architecture that has intrigued synthetic chemists for decades. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, a detailed examination of its seminal total synthesis, and a summary of its spectroscopic data. This document is intended to serve as a core resource for researchers in natural product synthesis, medicinal chemistry, and pharmacology who are interested in the chemical and biological properties of this unique alkaloid.
Chemical Identifiers
A clear and unambiguous identification of a chemical entity is paramount for research and development. This compound is cataloged and indexed under various chemical information systems. The most critical identifiers are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 33529-61-2 | PubChem[1] |
| IUPAC Name | (1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.0¹,⁸.0⁴,⁹]pentadec-5-ene | PubChem[1] |
| Molecular Formula | C₁₅H₂₃N | PubChem[1] |
| Molecular Weight | 217.35 g/mol | PubChem[1] |
| InChI Key | YXWOUJYNFPKTLH-XQLPTFJDSA-N | PubChem[1] |
| Canonical SMILES | C[C@]12CCC[C@@]34N1--INVALID-LINK--C=C[C@H]2CC4 | PubChem[1] |
| Synonyms | (+/-)-porantherine | LookChem[2] |
Experimental Protocols: Total Synthesis
The first total synthesis of (±)-Porantherine was a landmark achievement reported by E. J. Corey and Richard D. Balanson in 1974.[3][4] This seminal work laid the foundation for subsequent synthetic strategies and remains a classic example of elegant retrosynthetic analysis and execution. While the full detailed experimental procedures are found in the comprehensive publication, this guide outlines the key strategic steps of the synthesis.
Retrosynthetic Analysis and Strategy
The Corey synthesis employs a convergent strategy, assembling the complex tetracyclic core of this compound from simpler, readily available starting materials. The retrosynthetic analysis, a cornerstone of Corey's approach to synthesis, is conceptualized in the diagram below.
Key Synthetic Steps (Conceptual Outline)
-
Diels-Alder Cycloaddition: The synthesis commences with a crucial Diels-Alder reaction to construct a key bicyclic intermediate. This step establishes the foundational stereochemistry of the molecule.
-
Ring Expansion and Functional Group Manipulations: Subsequent steps involve a carefully orchestrated sequence of reactions, including ring expansion and various functional group interconversions, to elaborate the initial adduct into a more complex tricyclic system.
-
Intramolecular Cyclization: The final key step involves an intramolecular cyclization to forge the last ring of the tetracyclic core of this compound.
A detailed, step-by-step experimental protocol with reagent quantities, reaction conditions, and purification methods would be found in the full peer-reviewed publication of the total synthesis.
Spectroscopic Data and Characterization
The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This would reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons.
-
¹³C NMR: This technique would identify the number of unique carbon atoms in the molecule and provide information about their hybridization and chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the complex polycyclic structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₂₃N).
-
Fragmentation Pattern: Electron ionization (EI) or other ionization methods would cause the this compound molecule to fragment in a characteristic manner. Analysis of these fragments can provide valuable clues about the connectivity and substructures within the molecule.
The logical flow for characterizing an unknown compound like this compound using these techniques is illustrated below.
Biological Activity and Future Directions
Currently, there is a notable lack of publicly available information regarding the specific biological activities, mechanism of action, and signaling pathways associated with this compound. While many alkaloids isolated from plants exhibit a wide range of pharmacological effects, including activity on the central nervous system, specific studies on this compound are not extensively documented in the accessible literature.[5][6]
This knowledge gap presents a significant opportunity for future research. The unique and complex structure of this compound makes it an intriguing candidate for biological screening. Future investigations could explore its potential effects on various cellular targets and signaling pathways, potentially uncovering novel therapeutic applications. Researchers in pharmacology and drug discovery are encouraged to consider this compound as a lead compound for further investigation.
References
- 1. This compound | C15H23N | CID 155859168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of (+-)-porantherine | Semantic Scholar [semanticscholar.org]
- 5. Central nervous system activity of a Tabernaemontana arborea alkaloid extract involves serotonergic and opioidergic neurotransmission in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Poranthera Alkaloids Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of natural products has long been a cornerstone of drug discovery, yielding a vast array of structurally diverse and biologically active molecules. Among these, alkaloids represent a significant class of compounds, renowned for their potent pharmacological properties. The genus Poranthera, belonging to the family Phyllanthaceae, has contributed a unique and intriguing family of alkaloids to this field.[1] This technical guide provides a comprehensive historical perspective on the research into Poranthera alkaloids, detailing their discovery, structure elucidation, and synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of the current state of knowledge and highlighting areas for future investigation.
Historical Perspective and Discovery
The investigation into the alkaloidal constituents of Poranthera species began in earnest in the early 1970s. The foundational work in this area was conducted by a team of Australian scientists who, in 1974, published a comprehensive paper on the alkaloids isolated from Poranthera corymbosa, a slender shrub found in New South Wales and Queensland.[1] This seminal study marked the first identification of alkaloids with a reduced 9b-azaphenalene ring skeleton from a natural source.[1]
The initial investigation of P. corymbosa revealed a complex mixture of alkaloids, from which six were isolated and characterized: porantherine, porantheridine, poranthericine, O-acetylporanthericine, porantheriline, and porantherilidine.[1] The structures of these compounds were primarily determined through X-ray crystallography of their derivatives, a testament to the advanced analytical techniques of the era.[1]
Since this initial burst of discovery, the field of Poranthera alkaloid research appears to have been relatively quiet, with no major new alkaloids from this genus reported in the literature. The focus has instead shifted towards the challenging total synthesis of these structurally complex molecules.
Key Poranthera Alkaloids
The alkaloids isolated from Poranthera corymbosa are characterized by their unique polycyclic structures. The key compounds that have been the subject of research are summarized below.
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |
| This compound | C₁₅H₂₃N | 217.35 | Tetracyclic, bridged 9b-azaphenalene network | [1][2] |
| Porantheridine | C₁₅H₂₅NO | 235.37 | Tricyclic piperidine alkaloid | [1] |
| Poranthericine | C₁₅H₂₅NO | 235.37 | Epimer of Porantheriline alcohol | [1] |
| O-Acetylporanthericine | C₁₇H₂₇NO₂ | 277.40 | Acetylated derivative of poranthericine | [1] |
| Porantheriline | C₁₇H₂₇NO₂ | 277.40 | Isomeric with O-acetylporanthericine | [1] |
| Porantherilidine | C₂₂H₃₁NO₂ | 341.49 | 6β-(2'-benzoyloxypentyl)-4a-methylquinolizidine | [1] |
Experimental Protocols
Isolation of Crude Alkaloids from Poranthera corymbosa
The following is a general protocol based on the original isolation work.[1]
-
Plant Material Collection and Preparation: Whole plants of Poranthera corymbosa are collected, dried, and milled into a fine powder.
-
Extraction: The milled plant material is subjected to continuous percolation with ethanol at a slightly elevated temperature (e.g., 40°C).
-
Acid-Base Extraction:
-
The ethanolic extract is concentrated under reduced pressure.
-
The residue is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral compounds.
-
The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are extracted into an organic solvent (e.g., chloroform).
-
-
Purification: The crude alkaloid mixture is concentrated and can be further purified by chromatographic techniques such as column chromatography on alumina or silica gel.
Synthesis of (±)-Porantherine
A total synthesis of (±)-porantherine was reported by Corey and Balanson in 1974. A simplified retrosynthetic analysis is presented below. The synthesis is complex and involves multiple steps. For detailed experimental procedures, please refer to the original publication.
Caption: Retrosynthetic analysis of (±)-Porantherine.
Asymmetric Synthesis of (-)-Porantheridine
An enantioselective synthesis of (-)-porantheridine has been accomplished, utilizing an asymmetric addition of a metallo enolate to a chiral 1-acylpyridinium salt. The detailed experimental steps can be found in the cited literature.
Biological Activity and Signaling Pathways
The biological profile of Poranthera alkaloids remains largely unexplored. A supplier of this compound notes that its biological activity is not well-studied due to its limited availability.[3] While alkaloids as a class are known to possess a wide range of pharmacological activities, including cytotoxic and insecticidal properties, specific quantitative data for Poranthera alkaloids is scarce in the public domain.
Given the lack of specific data on the signaling pathways affected by Poranthera alkaloids, a general workflow for the screening of natural products for biological activity is presented below. This workflow illustrates the typical progression from crude extract to the identification of a mechanism of action.
Caption: General workflow for natural product bioactivity screening.
Structure Elucidation and Spectroscopic Data
The definitive structures of the primary Poranthera alkaloids were established using single-crystal X-ray diffraction of their derivatives, such as the hydrobromide or picrate salts.[1] This technique provided unambiguous information about the relative and absolute stereochemistry of these complex molecules.
Mass spectrometry was also a key tool in the initial characterization, providing molecular weight and fragmentation data.
Mass Spectrometry Data for this compound
-
Molecular Ion (M+): m/e 217
-
Key Fragments: m/e 200, 188, 187, 173 (base peak)[1]
Conclusion and Future Directions
The study of Poranthera alkaloids provides a fascinating glimpse into a unique class of natural products. The initial discoveries in the 1970s laid a solid foundation, but the subsequent lack of extensive biological investigation presents a significant opportunity for modern drug discovery programs. The complex and unique architectures of these alkaloids make them intriguing targets for both further synthetic exploration and biological screening.
Future research should focus on:
-
Sustainable Sourcing: Developing efficient and scalable synthetic routes to enable thorough biological evaluation without relying on the natural source.
-
Biological Screening: A comprehensive screening of the known Poranthera alkaloids in a wide range of biological assays to uncover their pharmacological potential.
-
Mechanism of Action Studies: For any identified bioactive compounds, elucidating their molecular targets and the signaling pathways they modulate will be crucial for any potential therapeutic development.
This technical guide serves as a starting point for reigniting interest in this underexplored family of natural products, with the hope that future research will unlock their full potential.
References
Methodological & Application
Stereoselective Synthesis of the Porantherine Core: A Detailed Guide for Researchers
Introduction
Porantherine, a member of the quinolizidine alkaloid family, possesses a unique and complex 9-azabicyclo[3.3.1]nonane core structure. This intricate architecture, coupled with its potential biological activity, has made it a compelling target for synthetic chemists. The stereoselective synthesis of the this compound core is a significant challenge, requiring precise control over multiple stereocenters. This application note provides a detailed overview of established and recent strategies for the stereoselective construction of the this compound core, complete with experimental protocols and quantitative data to aid researchers in this field.
The key to a successful synthesis lies in the strategic formation of the bicyclic system and the controlled introduction of the C2 and C6 side chains. Historic approaches by Corey and Stevens laid the foundational groundwork, often employing intramolecular cyclization strategies. More recent methodologies have focused on improving efficiency and stereocontrol through asymmetric catalysis and novel reaction cascades.
Key Synthetic Strategies
Two primary strategies have emerged for the stereoselective synthesis of the this compound core:
-
Intramolecular Cyclization of Acyclic Precursors: This classical approach involves the construction of a substituted piperidine ring followed by an intramolecular cyclization to form the 9-azabicyclo[3.3.1]nonane skeleton. The stereochemistry is often established during the formation of the acyclic precursor or controlled during the cyclization step. A key transformation in this strategy is the intramolecular Mannich reaction or related cyclizations.
-
Ring Construction via [4+2] or [3+3] Cycloadditions: Modern approaches have utilized cycloaddition reactions to rapidly assemble the bicyclic core with high stereocontrol. These methods often involve the use of chiral catalysts or auxiliaries to induce asymmetry.
This document will focus on the intramolecular cyclization approach, providing detailed protocols for the construction of key intermediates.
Data Presentation
The following tables summarize the quantitative data for key steps in the synthesis of the this compound core and related 9-azabicyclo[3.3.1]nonane structures.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Formation of Bicyclic Ketone | N-substituted 4-piperidone enamine | Acryloyl chloride, Benzene, reflux, 18 h | 3-Azabicyclo[3.3.1]nonane-6,9-dione derivative | 80-85 | N/A | N/A | |
| Stereoselective Reduction of Ketone | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | RuCl₂[(S)-binap][(R)-iphan], K-t-BuOK, Isopropyl alcohol, H₂ (high pressure) | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | High | >99:1 (endo:exo) | N/A | |
| Asymmetric Intramolecular Mannich Reaction | 2-Oxopropyl-2-formylbenzoate and aniline | Tetrazole-substituted proline derivative (20 mol%), DMSO | cis-4-Aminoisochromanone derivative | up to 85 | up to 99:1 (cis:trans) | up to 99% |
Experimental Protocols
Protocol 1: Synthesis of a 3-Azabicyclo[3.3.1]nonane-6,9-dione Derivative
This protocol describes a one-pot synthesis of the bicyclic dione core via the reaction of an enamine with acryloyl chloride.
Materials:
-
N-carboxy-4-piperidone enamine (e.g., morpholine enamine)
-
Acryloyl chloride
-
Benzene (anhydrous)
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the N-carboxy-4-piperidone enamine (0.0292 mol) in 250 mL of anhydrous benzene.
-
Heat the solution to a vigorous reflux under a nitrogen atmosphere.
-
Add neat acryloyl chloride dropwise to the refluxing solution over a period of 30 minutes.
-
Maintain the reaction mixture at reflux for 18 hours.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Perform a standard aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Stereoselective Reduction of a 9-Azabicyclo[3.3.1]nonan-3-one Derivative
This protocol details the highly diastereoselective reduction of a bicyclic ketone to the corresponding endo-alcohol using a ruthenium catalyst.
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan])
-
Potassium t-butoxide (K-t-BuOK)
-
Isopropyl alcohol (anhydrous)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 mmol) in 10 mL of anhydrous isopropyl alcohol.
-
To this solution, add the ruthenium catalyst (substrate-to-catalyst ratio of 1000:1) and a 20 mM solution of potassium t-butoxide.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel to yield the pure endo-alcohol.
Visualizations
Logical Relationship of Synthetic Strategies
Caption: Overview of major synthetic strategies for the this compound core.
Experimental Workflow for Stereoselective Reduction
Caption: Workflow for the stereoselective reduction of the bicyclic ketone.
Conclusion
The stereoselective synthesis of the this compound core remains an active area of research, with ongoing efforts to develop more efficient and enantioselective routes. The protocols and data presented in this application note provide a valuable resource for researchers aiming to construct this challenging molecular architecture. The intramolecular cyclization strategy, particularly with modern methods for stereocontrol, offers a robust and versatile approach. Careful optimization of reaction conditions, as highlighted in the provided protocols, is crucial for achieving high yields and selectivities. Future work in this area will likely focus on the development of novel catalytic systems and the application of new synthetic methodologies to further streamline the synthesis of this compound and its analogues.
Application Notes and Protocols for the Extraction of Porantherine from Poranthera corymbosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the extraction, isolation, and preliminary quantification of porantherine, a pentacyclic alkaloid, from the plant Poranthera corymbosa. The methodologies described are based on established principles of natural product chemistry, specifically acid-base extraction techniques commonly employed for alkaloid isolation. While specific quantitative data for this compound extraction is not extensively available in publicly accessible literature, this guide offers a robust framework for researchers to develop and validate their own high-yield extraction processes. The protocols cover sample preparation, a detailed acid-base extraction workflow, and methods for preliminary purification and analysis.
Introduction
Poranthera corymbosa, a plant native to Australia, is a known source of a variety of unique alkaloids, with this compound being a significant constituent. These alkaloids possess complex molecular architectures that are of interest to synthetic chemists and pharmacologists. The efficient extraction and isolation of this compound are critical first steps for further research into its potential biological activities and for use as a scaffold in drug discovery and development.
The protocols outlined herein are designed to provide a comprehensive guide for laboratory-scale extraction of this compound. They are intended to be adaptable and serve as a foundation for process optimization and scale-up.
Extraction Principle: Acid-Base Extraction
The most effective method for extracting alkaloids from plant material is the acid-base extraction technique. This method leverages the basic nature of alkaloids, which allows for their differential solubility in acidic and basic aqueous solutions compared to organic solvents.
The core principle involves:
-
Basification: The plant material is treated with a base to convert the alkaloid salts (as they often exist in the plant) into their free base form.
-
Organic Solvent Extraction: The free base alkaloids, which are soluble in organic solvents, are then extracted from the solid plant matrix.
-
Acidification: The organic extract containing the alkaloids is then treated with an acidic aqueous solution. This converts the free bases back into their salt form, which are soluble in the aqueous layer, thus separating them from neutral and acidic impurities that remain in the organic layer.
-
Final Basification and Extraction: The acidic aqueous solution is then basified again to liberate the free base alkaloids, which are subsequently extracted with an immiscible organic solvent to yield a purified crude alkaloid mixture.
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh aerial parts (leaves and stems) of Poranthera corymbosa. Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a moderately coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.
-
Storage: Store the powdered plant material in airtight, light-resistant containers at room temperature to prevent degradation.
Protocol for Acid-Base Extraction of this compound
Materials and Reagents:
-
Powdered Poranthera corymbosa
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Methanol (MeOH)
-
2M Sodium Hydroxide (NaOH) solution
-
2M Hydrochloric Acid (HCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distilled water
-
Separatory funnels (various sizes)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH meter or pH indicator strips
Procedure:
-
Basification and Initial Extraction:
-
Weigh 100 g of dried, powdered Poranthera corymbosa and place it in a large Erlenmeyer flask.
-
Add a solution of 2M NaOH to moisten the plant material to a pH of approximately 10-11.
-
Add 500 mL of a 9:1 mixture of Dichloromethane:Methanol.
-
Macerate the mixture for 24 hours with occasional stirring.
-
Filter the mixture and collect the organic solvent extract.
-
Repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the organic extracts.
-
-
Acidic Wash (Liquid-Liquid Extraction):
-
Transfer the combined organic extract to a large separatory funnel.
-
Add 200 mL of 2M HCl and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate. The protonated alkaloid salts will move into the aqueous (top) layer.
-
Drain the organic (bottom) layer.
-
Repeat the acid wash of the organic layer two more times with 100 mL portions of 2M HCl to ensure complete transfer of alkaloids.
-
Combine all the acidic aqueous extracts. Discard the organic layer which contains neutral and acidic impurities.
-
-
Liberation and Final Extraction of Free Base Alkaloids:
-
Transfer the combined acidic aqueous extract to a clean separatory funnel.
-
Slowly add 2M NaOH with constant swirling until the pH of the solution is approximately 10-11. This will convert the alkaloid salts back to their free base form, which may cause the solution to become cloudy.
-
Add 150 mL of Dichloromethane to the separatory funnel.
-
Shake vigorously for 2-3 minutes, venting frequently.
-
Allow the layers to separate and drain the organic (bottom) layer containing the free base alkaloids.
-
Repeat the extraction of the aqueous layer two more times with 75 mL portions of Dichloromethane.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous Sodium Sulfate for at least 30 minutes to remove residual water.
-
Filter the dried extract to remove the Sodium Sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Yield:
-
The resulting residue is the crude alkaloid extract containing this compound.
-
Weigh the crude extract and calculate the percentage yield relative to the initial dry weight of the plant material.
-
Preliminary Purification and Analysis
Thin Layer Chromatography (TLC):
-
Purpose: To qualitatively assess the presence of this compound and other alkaloids in the crude extract and to determine a suitable solvent system for further purification by column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Solvent System): A mixture of Chloroform:Methanol (e.g., 95:5 v/v) with a few drops of ammonia solution can be a good starting point. The polarity can be adjusted to achieve good separation.
-
Visualization:
-
UV light (254 nm and 366 nm).
-
Staining with Dragendorff's reagent (for alkaloids, typically gives orange to brown spots).
-
-
Procedure:
-
Dissolve a small amount of the crude extract in dichloromethane or chloroform.
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots under UV light and after spraying with Dragendorff's reagent.
-
Column Chromatography:
-
Purpose: To separate this compound from other alkaloids and impurities in the crude extract.
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) based on the TLC results.
-
Fraction Collection: Collect fractions of the eluate and analyze each fraction by TLC to identify those containing this compound.
-
Final Purification: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Data Presentation
The following table provides a template for recording and comparing quantitative data from the extraction process. Researchers should populate this table with their experimental results to track efficiency and optimize the protocol.
| Parameter | Batch 1 | Batch 2 (Optimized) |
| Starting Plant Material (g) | 100 | 100 |
| Extraction Solvent & Volume | CH₂Cl₂:MeOH (9:1), 3x500mL | CH₂Cl₂:MeOH (9:1), 3x500mL |
| Crude Alkaloid Extract Yield (g) | e.g., 1.2 | e.g., 1.5 |
| Crude Extract Yield (%) | e.g., 1.2% | e.g., 1.5% |
| This compound Purity in Crude Extract (%) * | To be determined | To be determined |
| Purified this compound Yield (mg) | To be determined | To be determined |
| Overall Yield of Purified this compound (%) | To be determined | To be determined |
*Purity to be determined by a validated quantitative method such as HPLC or GC-MS.
Visualization of Workflows
Experimental Workflow for this compound Extraction
Caption: Workflow for the acid-base extraction of this compound.
Logical Relationship of Acid-Base Extraction
Caption: Chemical state transitions of alkaloids during extraction.
Concluding Remarks
The protocols detailed in this document provide a solid foundation for the successful extraction and isolation of this compound from Poranthera corymbosa. Researchers are encouraged to optimize parameters such as solvent ratios, extraction times, and pH values to maximize yields and purity. The implementation of quantitative analytical techniques such as HPLC or GC-MS is essential for accurate determination of this compound content at each stage of the process and for the validation of the final purified product. Further research into the pharmacological properties of this compound and its derivatives is warranted and begins with a reliable and reproducible extraction methodology.
Application Note: A Novel HPLC-UV Method for the Quantification of Porantherine in Botanical Extracts and Pharmaceutical Formulations
Abstract
This application note describes the development and validation of a novel, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of Porantherine, a pentacyclic alkaloid of pharmacological interest. Due to the absence of established analytical protocols for this compound, a systematic approach was undertaken to develop a robust method suitable for quality control and research applications. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision over a defined concentration range. This protocol is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a structurally complex alkaloid isolated from the plant Poranthera corymbosa. Its unique chemical scaffold and potential biological activities have garnered interest within the scientific community. To facilitate further pharmacological studies and ensure the quality of this compound-containing products, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds in various matrices due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note details a newly developed HPLC-UV method for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A gradient elution of acetonitrile and water (both HPLC grade) with 0.1% trifluoroacetic acid (TFA) is employed.
-
This compound Standard: A certified reference standard of this compound is required for calibration.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Other Reagents: Trifluoroacetic acid (TFA).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and re-equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Table 1: Optimized HPLC Chromatographic Conditions |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
-
Botanical Extracts: A dried and powdered sample of the plant material is extracted with methanol using sonication or maceration. The resulting extract is filtered through a 0.45 µm syringe filter before injection.
-
Pharmaceutical Formulations: The formulation is dissolved or suspended in a suitable solvent (e.g., methanol) and diluted to fall within the calibration range. The solution is then filtered through a 0.45 µm syringe filter.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.
-
Accuracy: The accuracy was determined by a recovery study, where a known amount of this compound was spiked into a placebo matrix and analyzed.
-
Precision: The precision of the method was assessed by performing replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision).
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio of the chromatogram.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999. The results of the method validation are summarized in Table 2.
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Intra-day Precision (% RSD) | < 1.5% |
| Inter-day Precision (% RSD) | < 2.0% |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.6 |
| Table 2: Summary of Method Validation Data |
A simple, rapid, and reliable HPLC-UV method for the quantification of this compound has been successfully developed and validated. The method is suitable for the routine analysis of this compound in botanical extracts and pharmaceutical formulations, providing a valuable tool for quality control and research purposes.
Protocol: HPLC Quantification of this compound
1. Scope
This protocol outlines the procedure for the quantitative determination of this compound in various samples using High-Performance Liquid Chromatography with UV detection.
2. Materials and Equipment
-
HPLC system with UV detector
-
C18 analytical column (4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
Analytical balance
-
Sonicator
3. Procedure
3.1. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix well.
-
Degas both mobile phases before use.
3.2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to achieve concentrations ranging from 1 to 100 µg/mL.
3.3. Sample Preparation
-
Botanical Material:
-
Accurately weigh about 1 g of the powdered plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase if necessary.
-
-
Pharmaceutical Formulation:
-
Accurately weigh a portion of the formulation equivalent to a known amount of the active ingredient.
-
Dissolve in a suitable volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
3.4. HPLC Analysis
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
4. Calculation
The concentration of this compound in the original sample can be calculated using the following formula:
Concentration (mg/g or mg/unit) = (C * V * DF) / W
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Initial volume of the extraction solvent (mL)
-
DF = Dilution factor
-
W = Weight of the sample (g or number of units)
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Sample Preparation Workflow for HPLC Analysis.
References
Application Note: A General Protocol for the LC-MS/MS Analysis of Poranthera Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Poranthera, belonging to the family Phyllanthaceae, is native to Australia and New Zealand.[1] While the phytochemical profile of many plant genera has been extensively studied, the alkaloid composition of Poranthera remains largely uncharacterized in published literature. This document provides a generalized, robust protocol for the extraction, separation, and analysis of alkaloids from Poranthera plant material using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are adapted from established protocols for the analysis of various plant alkaloids and are designed to serve as a comprehensive starting point for researchers investigating this genus.
The protocol details sample preparation, including extraction and solid-phase extraction (SPE) cleanup, followed by chromatographic separation and mass spectrometric detection. It also provides a framework for data acquisition and analysis, essential for both the identification of novel compounds and the quantitative analysis of known alkaloids.
Experimental Protocols
Sample Preparation
This protocol is designed to efficiently extract and purify alkaloids from complex plant matrices for sensitive LC-MS/MS analysis. The use of an acidic extraction solution improves the solubility of alkaloids, which are basic in nature, while a cation-exchange SPE cleanup selectively isolates them from other matrix components.
Materials and Reagents:
-
Dried and ground Poranthera plant material (leaves, stems)
-
Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in 50% Methanol/Water[2][3]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Formic Acid (LC-MS Grade)
-
Solid-Phase Extraction (SPE) Cartridges: Cation-Exchange (e.g., Oasis MCX)[2][6]
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Ultrasonic Bath
-
Nitrogen Evaporator or Centrifugal Concentrator
-
Syringe filters (0.22 µm PTFE)[7]
Procedure:
-
Extraction:
-
Weigh 1-2 g of homogenized, dried plant material into a 50 mL centrifuge tube.[4]
-
Add 20-40 mL of the acidic extraction solution (0.05 M H₂SO₄ in 50% Methanol/Water).[2][3]
-
Vortex thoroughly and sonicate in an ultrasonic bath for 15-30 minutes.[2][5]
-
Centrifuge the mixture at 3,800-5,000 x g for 10 minutes.[2][6]
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the plant pellet with a fresh portion of the extraction solution to ensure complete recovery.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the MCX SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of ultrapure water, and finally 3-5 mL of 0.05 M H₂SO₄.[2][6]
-
Loading: Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-6 mL of water, followed by 5-6 mL of methanol to remove neutral and acidic interferences.[5]
-
Elution: Elute the target alkaloids from the cartridge using two aliquots of 5 mL of 5% ammoniated methanol.[4][5] Collect the eluate in a clean tube.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal concentrator.[3]
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).[5]
-
Vortex to dissolve the residue completely.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[7]
-
LC-MS/MS Analysis
The following conditions are a general starting point and should be optimized for the specific alkaloids present in Poranthera species.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[7] |
| Injection Volume | 1 - 5 µL |
| Gradient Elution | 0-2 min: 5% B; 2-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration) |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 4500 - 5500 V[9] |
| Source Temperature | 320 - 500°C[7][9] |
| Gas 1 (Nebulizer) | 45 - 55 psi |
| Gas 2 (Heater) | 45 - 55 psi |
| Curtain Gas | 25 psi[9] |
| Scan Type | Full Scan (for identification), Multiple Reaction Monitoring (MRM for quantification) |
| Collision Gas | Nitrogen |
Data Presentation and Analysis
For initial screening, a full scan MS experiment is performed to identify the molecular weights of potential alkaloids. Subsequently, a product ion scan (MS/MS) is conducted for each parent ion to observe its fragmentation pattern, which is crucial for structural elucidation.[10][11] For quantitative studies, a targeted MRM method is developed.
The table below serves as a template for organizing the quantitative data obtained from the MRM analysis. It should be populated with the specific alkaloids identified in Poranthera samples.
Table 1: Hypothetical MRM Parameters for Poranthera Alkaloid Analysis
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Alkaloid A | [M+H]⁺ | Fragment 1 | Optimized Value | Optimized Value |
| Alkaloid A | [M+H]⁺ | Fragment 2 (Qualifier) | Optimized Value | Optimized Value |
| Alkaloid B | [M+H]⁺ | Fragment 1 | Optimized Value | Optimized Value |
| Alkaloid B | [M+H]⁺ | Fragment 2 (Qualifier) | Optimized Value | Optimized Value |
| Alkaloid C | [M+H]⁺ | Fragment 1 | Optimized Value | Optimized Value |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis for the LC-MS/MS analysis of Poranthera alkaloids.
Caption: Workflow for Poranthera alkaloid analysis.
Logical Flow for Alkaloid Identification
This diagram outlines the logical steps involved in identifying unknown alkaloids within a complex plant extract.
Caption: Logic for identifying unknown alkaloids.
References
- 1. Poranthera - Wikipedia [en.wikipedia.org]
- 2. shimadzu.com [shimadzu.com]
- 3. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. ukm.my [ukm.my]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Porantherine as a Scaffold for Medicinal Chemistry
A Note to Researchers, Scientists, and Drug Development Professionals:
The following document outlines the potential of the porantherine alkaloid scaffold in medicinal chemistry. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the detailed biological evaluation of this compound derivatives. While the total synthesis of the parent compound, this compound, has been accomplished, there is a notable absence of extensive structure-activity relationship (SAR) studies, quantitative biological data (e.g., IC50, EC50, Ki values), detailed experimental protocols for biological assays, and in-depth investigations into the specific signaling pathways modulated by this class of compounds.
Therefore, this document serves to highlight the synthetic accessibility of the core scaffold and to propose a framework for future research endeavors. The provided protocols are based on general methodologies in medicinal chemistry and are intended as a guide for the synthesis and evaluation of novel this compound analogs.
Introduction to the this compound Scaffold
This compound is a naturally occurring alkaloid with a complex and rigid tetracyclic structure, chemically defined as (1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene. This unique three-dimensional architecture presents an attractive starting point for the design of novel therapeutic agents. The rigidity of the scaffold can lead to high-affinity and selective interactions with biological targets, a desirable characteristic in drug discovery. The presence of a basic nitrogen atom and a modifiable periphery offers opportunities for the synthesis of diverse chemical libraries.
Synthetic Strategy and Experimental Protocols
The total synthesis of this compound has been reported in the scientific literature, providing a foundation for accessing the core scaffold and its derivatives. The following represents a generalized workflow for the synthesis of this compound analogs, inspired by published synthetic routes.
General Workflow for this compound Analog Synthesis
A potential synthetic strategy involves the construction of a key bicyclic intermediate, which can then be further elaborated to the full tetracyclic core. Diversity can be introduced by modifying the starting materials or by functionalizing the scaffold at various positions.
Caption: A generalized workflow for the synthesis of this compound analogs.
Exemplary Synthetic Protocol: Construction of a Key Bicyclic Intermediate
Disclaimer: The following protocol is a generalized representation and may require significant optimization for specific analogs.
Materials:
-
Substituted cyclohexenone derivative
-
Appropriate organocuprate reagent
-
Michael acceptor
-
Lewis acid catalyst (e.g., TiCl4)
-
Anhydrous solvents (e.g., THF, CH2Cl2)
-
Standard laboratory glassware and purification equipment (flash chromatography system, etc.)
Procedure:
-
Conjugate Addition: To a solution of the substituted cyclohexenone in anhydrous THF at -78 °C under an inert atmosphere, add the organocuprate reagent dropwise. Stir the reaction mixture for 1-2 hours at -78 °C.
-
Enolate Trapping: Add the Michael acceptor to the reaction mixture, followed by the Lewis acid catalyst. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic intermediate.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Proposed Biological Evaluation and Data Presentation
To establish this compound as a viable scaffold for medicinal chemistry, a systematic biological evaluation of newly synthesized analogs is crucial. The following outlines a general approach to screening and characterizing the biological activity of a library of this compound derivatives.
High-Throughput Screening (HTS)
An initial HTS campaign against a panel of diverse biological targets (e.g., GPCRs, ion channels, kinases) can help identify potential areas of biological activity for the this compound scaffold.
Caption: A typical workflow for the biological screening of a compound library.
Dose-Response Studies and Data Presentation
For "hit" compounds, dose-response studies should be conducted to determine key pharmacological parameters such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Ki (inhibition constant). This quantitative data is essential for comparing the potency of different analogs and establishing a structure-activity relationship (SAR).
Table 1: Hypothetical Biological Activity Data for this compound Analogs
| Compound ID | Modification | Target/Assay | IC50 (µM) | EC50 (µM) | Ki (µM) |
| This compound | Parent Compound | Target X | Data N/A | Data N/A | Data N/A |
| Analog 1 | R1 = CH3 | Target X | Data N/A | Data N/A | Data N/A |
| Analog 2 | R1 = Ph | Target X | Data N/A | Data N/A | Data N/A |
| Analog 3 | R2 = OMe | Target X | Data N/A | Data N/A | Data N/A |
Data Not Available (N/A) in the current literature.
Future Directions: Elucidating Signaling Pathways
A critical next step in the development of the this compound scaffold is to identify the molecular targets and elucidate the signaling pathways through which its analogs exert their biological effects. This would involve a combination of techniques such as:
-
Target Identification: Affinity chromatography, chemical proteomics, and computational target prediction.
-
Pathway Analysis: Western blotting for key signaling proteins, reporter gene assays, and transcriptomic analysis.
Caption: A hypothetical signaling pathway modulated by a this compound analog.
Conclusion and Call for Research
The this compound scaffold holds promise as a novel framework for the development of new therapeutic agents. Its rigid, three-dimensional structure is a desirable feature for achieving high target affinity and selectivity. However, the current body of scientific literature lacks the necessary depth of biological data to fully realize this potential.
We strongly encourage researchers in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology to undertake systematic studies on the synthesis and biological evaluation of this compound analogs. The generation of robust quantitative data and the elucidation of their mechanisms of action will be pivotal in unlocking the therapeutic potential of this fascinating natural product scaffold.
Application of Porantherine in Neuropharmacology Research: An Analysis of Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Porantherine is a pentacyclic alkaloid isolated from the plant Poranthera corymbosa. Despite its well-defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its neuropharmacological properties. To date, no specific studies detailing its mechanism of action, receptor binding profile, or effects on the central nervous system (CNS) have been published. Consequently, the application of this compound in neuropharmacology research remains largely unexplored.
This document summarizes the current, limited knowledge of this compound and alkaloids with a similar core structure. Based on this information, we propose a hypothetical framework for future neuropharmacological investigation, including potential experimental protocols and areas of focus. This serves as a foundational guide for researchers interested in pioneering the study of this novel natural product.
Introduction to this compound
This compound is a member of the 9b-azaphenalene class of alkaloids, characterized by a unique pentacyclic ring system. It is a primary alkaloid found in the Australian plant Poranthera corymbosa. While the chemical synthesis of this compound has been achieved, its biological activity, particularly within the nervous system, has not been elucidated.
Current State of Research: A Knowledge Gap
Extensive literature searches have yielded no specific data on the neuropharmacological applications of this compound. There is a lack of information regarding its:
-
Mechanism of Action: The molecular targets and signaling pathways modulated by this compound are unknown.
-
Receptor Binding: There are no published studies on the binding affinity of this compound to any known neurotransmitter receptors or ion channels.
-
Pharmacological Effects: Data on the in vitro or in vivo effects of this compound on neuronal activity, neurotransmitter release, or animal behavior are absent.
Potential Avenues for Research: Insights from Structurally Related Alkaloids
While direct data on this compound is unavailable, some alkaloids sharing the 9b-azaphenalene skeleton, isolated from non-plant sources such as ladybird beetles, have been shown to interact with nicotinic acetylcholine receptors (nAChRs). This suggests a potential, albeit speculative, starting point for investigating the neuropharmacology of this compound.
Hypothetical Target: Nicotinic Acetylcholine Receptors (nAChRs)
Given the activity of other 9b-azaphenalene alkaloids, a primary hypothesis is that this compound may act as a modulator of nAChRs. These ligand-gated ion channels are crucial for synaptic transmission throughout the central and peripheral nervous systems and are implicated in various neurological and psychiatric conditions.
Proposed Experimental Protocols for Neuropharmacological Characterization
The following protocols are proposed as a foundational research plan to investigate the neuropharmacological properties of this compound.
In Vitro Characterization
4.1.1. Radioligand Binding Assays
-
Objective: To determine if this compound binds to various neurotransmitter receptors, with an initial focus on nAChR subtypes.
-
Protocol:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., rat brain cortex for nAChRs).
-
Incubate the membrane preparation with a specific radiolabeled ligand for the target receptor (e.g., [³H]epibatidine for nAChRs) in the presence of varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) of this compound to determine its binding affinity.
-
4.1.2. Electrophysiological Studies
-
Objective: To assess the functional effects of this compound on ion channel activity, particularly nAChRs.
-
Protocol (using Two-Electrode Voltage Clamp on Xenopus oocytes):
-
Inject Xenopus oocytes with cRNA encoding the subunits of the desired nAChR subtype.
-
After 2-5 days of expression, place the oocyte in a recording chamber and impale with two microelectrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply acetylcholine (ACh) to elicit an inward current and establish a baseline response.
-
Co-apply ACh with varying concentrations of this compound to determine if it potentiates or inhibits the ACh-evoked current.
-
Apply this compound alone to test for direct agonist or antagonist activity.
-
In Vivo Behavioral Studies
4.2.1. Locomotor Activity Assessment
-
Objective: To evaluate the general CNS stimulant or depressant effects of this compound in rodents.
-
Protocol:
-
Acclimate mice or rats to an open-field arena.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Place the animal in the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set duration.
-
Compare the activity of this compound-treated animals to vehicle-treated controls.
-
4.2.2. Nociception Assays
-
Objective: To determine if this compound possesses analgesic properties.
-
Protocol (Hot Plate Test):
-
Gently place a mouse or rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
Administer this compound or a control substance.
-
Re-test the animal on the hot plate at various time points after administration and measure the response latency. An increase in latency indicates an analgesic effect.
-
Data Presentation (Hypothetical)
Should the proposed experiments be conducted, the following tables would be suitable for presenting the quantitative data.
Table 1: Hypothetical Binding Affinities of this compound at Various Neurotransmitter Receptors
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| α4β2 nAChR | [³H]Epibatidine | To be determined |
| α7 nAChR | [¹²⁵I]α-Bungarotoxin | To be determined |
| Muscarinic M1 | [³H]Pirenzepine | To be determined |
| Dopamine D2 | [³H]Spiperone | To be determined |
| Serotonin 5-HT2A | [³H]Ketanserin | To be determined |
Table 2: Hypothetical Functional Effects of this compound on nAChR-mediated Currents
| nAChR Subtype | Agonist (EC₅₀) | This compound Effect | IC₅₀ / EC₅₀ (µM) |
| α4β2 | Acetylcholine | e.g., Inhibition | To be determined |
| α7 | Acetylcholine | e.g., Potentiation | To be determined |
Visualizations of Proposed Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows and a hypothetical signaling pathway for this compound, should it be found to interact with nAChRs.
Caption: Proposed experimental workflow for the neuropharmacological characterization of this compound.
In Vitro Assays for Testing Porantherine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porantherine is a polycyclic alkaloid whose biological activities and mechanism of action are not yet fully elucidated. Structurally, its complex, rigid framework suggests potential interactions with biological macromolecules. Given that many alkaloids with similar structural motifs exhibit activity in the central nervous system (CNS), a logical starting point for investigation is its potential modulation of neuronal receptors. This document outlines a series of detailed in vitro assays to screen for this compound's activity, hypothetically focusing on its potential interaction with nicotinic acetylcholine receptors (nAChRs), a common target for such alkaloids.[1][2][3]
This tiered approach begins with an assessment of general cytotoxicity to establish a viable concentration range for subsequent, more specific assays. Following this, receptor binding assays are proposed to determine direct physical interaction with nAChRs. Finally, cell-based functional assays are described to characterize the nature of this interaction (i.e., agonist or antagonist activity).
I. Preliminary Cytotoxicity Assessment
Before investigating specific biological targets, it is crucial to determine the concentration range of this compound that is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific interactions with a target and not a result of general cellular toxicity.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, providing an indication of cytotoxicity.[3]
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM, ranging from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of this compound concentration to determine the CC50 (Concentration causing 50% cytotoxicity).
Hypothetical Data Presentation
| This compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 50 | 0.75 | 60.0 |
| 100 | 0.31 | 24.8 |
II. Target Engagement: Receptor Binding Assays
To investigate if this compound directly interacts with nAChRs, a competitive binding assay can be performed using a radiolabeled ligand known to bind to the receptor of interest (e.g., the α4β2 nAChR subtype, which is highly expressed in the CNS).[4][5]
Protocol 2: [³H]-Epibatidine Competitive Binding Assay
Materials:
-
Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs
-
[³H]-Epibatidine (a high-affinity nAChR ligand)
-
This compound stock solution
-
Nicotine (as a positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of various concentrations of this compound (or nicotine for the standard curve), and 25 µL of [³H]-Epibatidine (at a final concentration equal to its Kd).
-
Reaction Initiation: Add 100 µL of the cell membrane preparation (containing a known amount of protein) to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of [³H]-Epibatidine is the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Hypothetical Data Presentation
| Compound | IC50 (µM) | Ki (µM) |
| Nicotine | 0.05 | 0.02 |
| This compound | 1.2 | 0.5 |
III. Functional Characterization: Cell-Based Assays
Following the confirmation of binding, functional assays are necessary to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Protocol 3: Fluorescent Calcium Flux Assay
Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺. This change in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
Cell line stably expressing the target nAChR (e.g., SH-SY5Y, which endogenously expresses nAChRs)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
This compound stock solution
-
Acetylcholine (ACh) or Nicotine (as a reference agonist)
-
Mecamylamine (as a reference antagonist)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating and Dye Loading: Plate cells in the 96-well plate and allow them to adhere overnight. The next day, load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Agonist Mode:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence for a few seconds.
-
Inject various concentrations of this compound and continue recording the fluorescence signal for 60-120 seconds.
-
Inject a maximal concentration of ACh or nicotine as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader and record a baseline.
-
Inject a known concentration of ACh (e.g., EC50) and record the fluorescence response.
-
Data Analysis:
-
Agonist Mode: Calculate the peak fluorescence response for each concentration of this compound and normalize it to the response of the reference agonist. Plot the normalized response against the logarithm of this compound concentration to determine the EC50 (Effective Concentration for 50% maximal response).
-
Antagonist Mode: Calculate the inhibition of the ACh-induced response by this compound. Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50.
Hypothetical Data Presentation
Agonist Activity:
| This compound Concentration (µM) | % Maximal ACh Response |
| 0.01 | 2 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 52 |
Antagonist Activity (against 10 µM ACh):
| This compound Concentration (µM) | % Inhibition of ACh Response |
| 0.01 | 5 |
| 0.1 | 25 |
| 1 | 75 |
| 10 | 95 |
IV. Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for nAChR modulation.
Experimental Workflow
Caption: Tiered workflow for in vitro screening of this compound.
References
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine Acts through Nicotinic Receptors to Enhance the Firing Rate of a Subset of Hypocretin Neurons in the Mouse Hypothalamus through Distinct Presynaptic and Postsynaptic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Porantherine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porantherine, a fascinating alkaloid isolated from the Australian native plant Poranthera corymbosa, belongs to a class of structurally complex natural products.[1] The unique bridged cyclic amine core of this compound and its congeners has attracted considerable attention from the synthetic chemistry community. The development of a robust and scalable synthetic route is a critical prerequisite for advancing this compound into preclinical studies to evaluate its therapeutic potential. This document provides detailed application notes and protocols for a modern, scalable synthesis of this compound, suitable for producing the quantities required for pharmacological and toxicological evaluation. While the specific biological activity of this compound is still under investigation, related alkaloids from the Poranthera genus have been identified, and the plant itself is known to be cyanogenetic, suggesting potential bioactivity.[1][2]
Data Presentation
Table 1: Key Reaction Steps and Corresponding Yields in the Synthesis of Porantheridine
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Asymmetric Addition | Silyl dienolate, Sulfinylimine | Dichloromethane | -78 | 12 | 85 |
| 2 | Substrate-controlled Reduction | LiAlH(Ot-Bu)3 | Tetrahydrofuran | -78 to 0 | 2 | 92 |
| 3 | Wacker Oxidation | PdCl2, CuCl, O2 | Dimethylformamide/Water | Room Temp. | 24 | 78 |
| 4 | Horner-Wadsworth-Emmons | Phosphonate, NaH | Tetrahydrofuran | 0 to Room Temp. | 12 | 88 |
| 5 | Aza-Michael Addition/Cyclization | Trifluoroacetic acid | Dichloromethane | 0 to Room Temp. | 4 | 75 |
| 6 | Diastereoselective Nucleophilic Substitution | Grignard Reagent, Lewis Acid | Tetrahydrofuran | -78 | 6 | 80 |
| 7 | Final Cyclization | Trifluoroacetic acid | Dichloromethane | Room Temp. | 12 | 65 |
Note: The yields presented are based on the unified total synthesis of (+)-porantheridine and are indicative of the efficiency of the key transformations. Optimization for scale-up may result in different yields.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₃N |
| Molecular Weight | 217.35 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic signals for aliphatic and olefinic protons consistent with the tetracyclic structure. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Resonances corresponding to the carbon skeleton of this compound. |
| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calculated for C₁₅H₂₄N⁺, found within ± 5 ppm. |
| Purity (HPLC) | >98% |
Experimental Protocols
The following protocols are adapted from the unified total synthesis of (+)-porantheridine and are presented as a representative scalable route to the this compound core structure.
Protocol 1: Asymmetric Addition of Silyl Dienolate to Sulfinylimine
-
To a solution of the sulfinylimine (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add the silyl dienolate (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.
Protocol 2: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (0.2 M) at 0 °C under an argon atmosphere, add the phosphonate reagent (1.3 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous tetrahydrofuran dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the α,β-unsaturated ester.
Protocol 3: Aza-Michael Addition and Cyclization
-
Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C.
-
Add trifluoroacetic acid (2.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the cyclized product.
Mandatory Visualizations
Logical Workflow for the Scale-up Synthesis of this compound
Caption: Workflow for the scale-up synthesis of this compound.
Hypothesized Signaling Pathway for this compound-like Alkaloids
Given that many alkaloids exert their effects on the central nervous system, a plausible, though currently hypothetical, signaling pathway for this compound could involve modulation of neurotransmitter receptors.
Caption: Hypothesized signaling pathway for this compound.
References
Troubleshooting & Optimization
Porantherine Total Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for the total synthesis of Porantherine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex quinolizidine alkaloid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the synthetic process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on key bond-forming and stereochemistry-defining steps.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in constructing the this compound core lie in the stereocontrolled formation of its multiple stereocenters, particularly the C2, C6a, and C10a positions. The fused quinolizidine ring system presents significant conformational constraints that can influence the stereochemical outcome of key reactions. Additionally, achieving high yields in the crucial cyclization steps to form the tetracyclic framework is a common hurdle.
Q2: I am experiencing low yields in the intramolecular Mannich reaction to form the quinolizidine core. What are the potential causes and solutions?
A2: Low yields in the intramolecular Mannich reaction for this compound synthesis can stem from several factors:
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Inefficient Iminium Ion Formation: The equilibrium may not favor the formation of the reactive iminium ion intermediate. Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the iminium ion. The choice of acid catalyst is also critical; protic acids like TFA or Lewis acids such as TiCl₄ can be explored to promote iminium ion formation.
-
Poor Nucleophilicity of the Enol/Enolate: The nucleophilic partner in the cyclization may not be sufficiently reactive. Troubleshooting: If using an enolate, ensure complete deprotonation with a suitable base. For enol-based cyclizations, reaction temperature and solvent polarity can be optimized to favor the enol tautomer.
-
Unfavorable Cyclization Geometry: The conformation of the acyclic precursor may not be suitable for cyclization. Troubleshooting: Molecular modeling can help identify lower-energy conformations. Modifying the linker between the nucleophile and electrophile, for instance, by changing protecting groups, can sometimes alter the conformational preference to favor the desired cyclization.
Q3: How can I control the stereochemistry at the C2 and C6a positions during the synthesis?
A3: Stereocontrol at these key positions is a significant challenge. One effective strategy involves a diastereoselective intramolecular conjugate addition. For example, in a synthesis of (-)-Porantherine, a chiral auxiliary can be used to direct the addition of a nitrogen nucleophile to an α,β-unsaturated ester. The choice of chiral auxiliary and reaction conditions, such as solvent and temperature, are critical for achieving high diastereoselectivity. Subsequent transformations can then set the stereocenter at C2.
Q4: Are there alternative cyclization strategies to the intramolecular Mannich reaction?
A4: Yes, other cyclization strategies have been explored. One notable alternative is an intramolecular conjugate addition approach. This strategy involves the cyclization of a δ-amino-α,β-unsaturated ester. This method can offer good control over the formation of the quinolizidine ring system and its stereocenters. The success of this approach often depends on the careful design of the acyclic precursor and the choice of reaction conditions to favor the desired cyclization pathway.
Data Presentation: Comparison of Key Synthetic Steps
The following table summarizes quantitative data from different reported synthetic routes to this compound, allowing for easy comparison of efficiencies.
| Synthetic Route | Key Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| E.J. Corey (1974) | Intramolecular Mannich-type cyclization | 1. HCHO, (CH₃)₂NH, AcOH2. H₂/Pd-C | ~40 (for cyclization and reduction) | Mixture of diastereomers | Racemic |
| Wei-Min Dai et al. | Intramolecular conjugate addition | DBU, CH₂Cl₂, rt | 85 | >95:5 | N/A (chiral starting material) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound and its analogs.
Protocol 1: Intramolecular Conjugate Addition for Quinolizidine Core Synthesis (Wei-Min Dai et al.)
This protocol describes the crucial cyclization step to form the bicyclic core of (-)-Porantherine.
Reaction:
-
Starting Material: δ-amino-α,β-unsaturated ester precursor
-
Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: Room temperature
Procedure:
-
Dissolve the δ-amino-α,β-unsaturated ester precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (typically 1.1 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired quinolizidine lactam.
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows in this compound total synthesis.
Technical Support Center: Porantherine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Porantherine and related alkaloids from Poranthera species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incomplete cell lysis: Plant material not ground finely enough. 2. Improper solvent selection: The polarity of the solvent may not be optimal for this compound. 3. Insufficient extraction time or temperature: The alkaloid has not had enough time or energy to move into the solvent. 4. Incorrect pH: The pH of the extraction medium can significantly affect the solubility of alkaloids. | 1. Improve grinding: Ensure the plant material is dried and ground into a fine powder to maximize surface area. 2. Solvent optimization: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, ethyl acetate) or solvent mixtures. Generally, alkaloids are extracted with alcohols or chlorinated solvents.[1] 3. Optimize extraction parameters: Increase the extraction time and/or temperature. Be cautious with temperature as excessive heat can degrade the target compounds. A systematic optimization of these parameters is recommended.[2] 4. pH adjustment: For acid-base extraction, ensure the initial acidic solution is sufficiently acidic (pH 2-3) to protonate the alkaloids and the final basic solution is sufficiently alkaline (pH 9-11) to deprotonate them for extraction into an organic solvent. |
| Poor Purity of Crude Extract | 1. Co-extraction of pigments and other non-alkaloidal compounds: Chlorophyll, lipids, and other compounds are often co-extracted. 2. Emulsion formation during liquid-liquid extraction: This can trap impurities in the desired layer. | 1. Defatting: Pre-extract the plant material with a non-polar solvent like hexane to remove lipids. For chlorophyll removal, consider using activated charcoal or employing a suitable chromatographic method. 2. Break emulsions: Add a saturated NaCl solution (brine) or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| Difficulty in Isolating this compound | 1. Presence of multiple, structurally similar alkaloids: This can make separation by simple chromatography challenging. 2. Degradation of the alkaloid during purification: this compound may be sensitive to pH, light, or temperature. | 1. Advanced chromatographic techniques: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for better resolution.[3][4] 2. Stability studies: Assess the stability of this compound under different conditions (pH, light, temperature) to determine the optimal purification environment. Store extracts and purified fractions in the dark and at low temperatures. |
| Inconsistent Results | 1. Variability in plant material: The concentration of alkaloids can vary depending on the plant's age, collection time, and growing conditions. 2. Inconsistent experimental procedures: Minor variations in extraction parameters can lead to different outcomes. | 1. Standardize plant material: Use plant material from the same source and collection time for a series of experiments. 2. Maintain consistent protocols: Carefully document and adhere to all experimental parameters, including solvent volumes, extraction times, and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind alkaloid extraction?
A1: The most common method for alkaloid extraction is the acid-base extraction technique. Alkaloids exist in plants as salts of organic acids. The extraction process typically involves:
-
Grinding the dried plant material.
-
Treating the material with an acidic solution (e.g., dilute hydrochloric or acetic acid) to convert the alkaloid salts into a more soluble form in the aqueous solution.
-
Filtering the mixture to remove solid plant debris.
-
Making the acidic aqueous extract alkaline (e.g., with ammonia solution) to precipitate the free alkaloid base.
-
Extracting the free alkaloid base into an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).
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Evaporating the organic solvent to obtain the crude alkaloid extract.[5]
Q2: How can I optimize the solvent selection for this compound extraction?
A2: The choice of solvent is critical for achieving a high yield. Since the specific solubility of this compound is not widely documented, a systematic approach is recommended. Start with commonly used solvents for alkaloid extraction such as methanol, ethanol, or chloroform. You can perform small-scale extractions with different solvents and compare the yields using techniques like Thin Layer Chromatography (TLC) or HPLC. A mixture of solvents can also be tested to fine-tune the polarity.
Q3: What are the key parameters to consider for optimizing the extraction process?
A3: To maximize the yield, several parameters should be optimized. These include:
-
Solvent Concentration: For alcohol-based extractions, varying the concentration (e.g., 70% ethanol) can improve yield.[2]
-
Temperature: Higher temperatures generally increase extraction efficiency, but can also lead to degradation of thermolabile compounds.
-
Time: The duration of the extraction should be sufficient to allow for the complete transfer of the alkaloids into the solvent.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and thus the extraction efficiency.[2]
-
pH: For acid-base extractions, the pH of the aqueous phases is crucial for the protonation and deprotonation of the alkaloids.
Q4: What are the most effective methods for purifying the crude this compound extract?
A4: Purification of the crude extract is essential to isolate this compound. Common techniques include:
-
Column Chromatography: This is a standard method for separating compounds based on their polarity. Silica gel or alumina are common stationary phases.[6]
-
Preparative Thin Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution and is suitable for isolating pure compounds.[3]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that is effective for separating complex mixtures of natural products.[4]
Q5: How can I prevent the degradation of this compound during extraction and storage?
A5: Alkaloids can be susceptible to degradation by heat, light, and extreme pH levels. To minimize degradation:
-
Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure.
-
Protect the extracts and purified compounds from direct light by using amber-colored glassware or wrapping containers in aluminum foil.
-
Store extracts and purified this compound at low temperatures (e.g., 4°C or -20°C).
-
Be mindful of the pH during acid-base extractions and neutralize the final product if necessary for stability.
Data Presentation
Table 1: Example of a 2-Factor Factorial Design for Optimizing Alkaloid Extraction Yield from Litsea polyantha Bark.
This table demonstrates how pH and temperature can be varied to optimize the yield of crude alkaloid. A similar experimental design could be applied to optimize this compound extraction.
| Experiment Run | pH | Temperature (°C) | Yield (% w/w) |
| 1 | 4 | 50 | 15.2 |
| 2 | 4 | 30 | 10.5 |
| 3 | 6 | 50 | 8.7 |
| 4 | 6 | 30 | 5.3 |
| 5 (Center Point) | 5 | 40 | 12.8 |
| 6 (Center Point) | 5 | 40 | 13.1 |
| 7 (Axial Point) | 3 | 40 | 17.3 |
| 8 (Axial Point) | 7 | 40 | 3.8 |
| 9 (Axial Point) | 5 | 60 | 11.9 |
| 10 (Axial Point) | 5 | 20 | 7.6 |
Data adapted from an optimization study on a different plant species and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids
-
Preparation of Plant Material: Dry the plant material (Poranthera species) at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Acidification: Macerate the powdered plant material in a dilute acidic solution (e.g., 5% acetic acid or 1% hydrochloric acid) for 24-48 hours with occasional stirring. The typical solid-to-liquid ratio is 1:10 (w/v).
-
Filtration: Filter the mixture through cheesecloth or filter paper to separate the acidic extract from the solid plant residue.
-
Basification: Transfer the acidic extract to a separatory funnel and slowly add a base (e.g., concentrated ammonium hydroxide) until the pH reaches 9-11. This will precipitate the free alkaloid bases.
-
Liquid-Liquid Extraction: Extract the alkaline solution three times with an immiscible organic solvent (e.g., dichloromethane or chloroform). The volume of the organic solvent for each extraction should be approximately one-third of the aqueous phase volume.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to obtain the crude alkaloid extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica with the adsorbed sample onto the top of the column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest (this compound).
-
Final Concentration: Evaporate the solvent from the combined fractions to obtain the purified alkaloid.
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. apps.lucidcentral.org [apps.lucidcentral.org]
- 2. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. Poranthera microphylla - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ipomoea violacea: Basic Info | Psycheplants | ICEERS [iceers.org]
Technical Support Center: Porantherine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of porantherine from crude plant extracts of Poranthera corymbosa.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for this compound purification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Alkaloid Presence in Crude Extract (e.g., weak Dragendorff test) | 1. Improper plant material collection (e.g., wrong season, incorrect plant part). 2. Inefficient initial extraction. 3. Degradation of this compound during extraction. | 1. Ensure correct identification and collection of Poranthera corymbosa. The alkaloid content can vary based on geographical location and season. 2. Optimize the initial extraction by using a slightly acidified solvent (e.g., ethanol or methanol with 0.1-1% acetic acid) to facilitate the extraction of alkaloids as their salts.[1] 3. Avoid excessive heat and prolonged extraction times. Use vacuum evaporation at temperatures below 45°C to concentrate the extract. |
| Formation of a Persistent Emulsion During Acid-Base Liquid-Liquid Extraction | 1. Presence of surfactants, lipids, or fatty acids in the crude extract. 2. High pH leading to the precipitation of metal hydroxides. 3. Vigorous shaking of the separatory funnel. | 1. Before basifying the acidic aqueous extract, perform a defatting step by washing with a nonpolar solvent like hexane. 2. Ensure the pH is not excessively high; a pH of 9-10 is generally sufficient to liberate the free base of most alkaloids. 3. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact with minimal emulsion formation. If an emulsion still forms, adding a saturated NaCl solution (brine) can help to break it. |
| This compound is Found in Both the Acidic and Organic Layers During Extraction | Incomplete protonation or deprotonation of this compound due to incorrect pH. | 1. Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the this compound and draw it into the aqueous phase. 2. Conversely, ensure the pH is sufficiently basic (pH 9-10) to fully deprotonate the this compound for extraction into the organic solvent. Use a calibrated pH meter for accurate measurements. |
| Poor Separation of this compound from Other Alkaloids on Silica Gel Column Chromatography | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Irregular column packing. | 1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for alkaloids is a mixture of a nonpolar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing.[2] 2. The amount of crude extract loaded onto the column should typically be 1-5% of the weight of the silica gel.[2] 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. A slurry packing method is often preferred.[2] |
| Streaking or Tailing of Spots on TLC Plates | 1. The acidic nature of silica gel interacting with the basic alkaloid. 2. Sample overloading. | 1. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the developing solvent to neutralize the acidic sites on the silica gel. 2. Apply the sample as a small, concentrated spot. |
| Low Yield of Crystalline this compound After Recrystallization | 1. Choice of an unsuitable solvent or solvent pair. 2. Cooling the solution too rapidly. 3. Supersaturation of the solution. | 1. The ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, acetone, and ethyl acetate, or a mixture of a solvent and a non-solvent (e.g., hexane/ethyl acetate).[3] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[4] 3. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[4] |
| Product Degradation During Purification | Exposure to harsh pH, high temperatures, or light. | 1. Avoid using strong acids or bases unless necessary, and neutralize the pH as soon as possible. 2. Use low temperatures for solvent evaporation. 3. Protect the sample from direct light, especially if it is in solution for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a pentacyclic alkaloid with the chemical formula C₁₅H₂₃N. It is one of the major alkaloids found in the plant Poranthera corymbosa, a species native to Australia.
Q2: What is the general strategy for purifying this compound from a crude plant extract?
A2: The general strategy involves a multi-step process:
-
Extraction: The dried and powdered plant material is first extracted with a solvent, typically methanol or ethanol, which may be slightly acidified to improve alkaloid solubility.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids (like this compound) from neutral and acidic compounds.
-
Chromatographic Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques, most commonly column chromatography over silica gel.[2]
-
Recrystallization: The fractions containing this compound are combined, and the final purification is often achieved by recrystallization to obtain pure crystalline this compound.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process. By spotting the crude extract, the fractions from the column, and the purified product on a TLC plate, you can visualize the separation of different components. Staining the TLC plate with Dragendorff's reagent is a common method for specifically detecting alkaloids, which appear as orange or reddish-brown spots.
Q4: What are some of the other alkaloids that might be present in the Poranthera corymbosa extract?
A4: Poranthera corymbosa is known to contain a variety of related alkaloids, which may include porantheridine, poranthericine, and others. These structurally similar compounds can make the purification of this compound challenging and often require careful optimization of chromatographic conditions for successful separation.
Q5: What analytical techniques are used to confirm the identity and purity of the final this compound product?
A5: The identity and structure of the purified this compound are typically confirmed using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
General Protocol for Acid-Base Extraction of this compound
This protocol outlines a general procedure for the separation of the alkaloidal fraction from the crude extract of Poranthera corymbosa.
-
Dissolution of Crude Extract: Dissolve the crude ethanolic or methanolic extract in a 1-2% aqueous solution of a weak acid, such as acetic acid or tartaric acid.
-
Defatting: Extract the acidic aqueous solution with a nonpolar solvent like hexane or petroleum ether to remove fats, waxes, and other nonpolar compounds. Discard the organic layer.
-
Liberation of Free Bases: Basify the acidic aqueous solution to a pH of 9-10 by the dropwise addition of a base, such as ammonium hydroxide. This will convert the alkaloid salts into their free base form.
-
Extraction of Free Bases: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash them with distilled water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure to obtain the crude alkaloid fraction.
General Protocol for Silica Gel Column Chromatography
This protocol describes a general method for the separation of this compound from the crude alkaloid fraction.
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with a nonpolar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution. The exact solvent system should be determined beforehand using TLC. A small amount of triethylamine (0.1%) can be added to the eluent to improve the separation of basic alkaloids.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC, visualizing the spots with UV light and/or Dragendorff's reagent.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.
Visualizations
Caption: Workflow for the purification of this compound.
References
Navigating the Stability of Porantherine in Solution: A Technical Support and Troubleshooting Guide
Disclaimer: Publicly available data on the specific stability of porantherine in solution is limited. This guide provides a general framework and best practices for researchers to establish stability parameters for this compound or similar alkaloid compounds in a laboratory setting. The experimental details and data presented are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of a compound like this compound, an alkaloid, in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.[1][2][3][4]
-
Solvent Type: The polarity and proticity of the solvent can impact solubility and stability.[5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: UV or visible light can induce photolytic degradation.[6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: What is a forced degradation study and why is it important for understanding this compound stability?
A2: A forced degradation or stress study is an essential component of establishing the stability profile of a drug substance.[6][7][8][9][10] It involves intentionally subjecting the compound to harsh conditions (e.g., strong acids/bases, high temperature, intense light, and oxidizing agents) to accelerate its degradation. The objectives of such a study for this compound would be to:
-
Identify potential degradation products.
-
Develop and validate a stability-indicating analytical method that can separate and quantify this compound from its degradants.[7][8]
Q3: What are the recommended storage conditions for this compound solutions?
A3: While specific data for this compound is unavailable, general best practices for storing alkaloid solutions to minimize degradation include:
-
Temperature: Store at low temperatures, such as 2-8°C or -20°C, to slow down chemical reactions.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
pH: Maintain the solution at a pH where the compound is most stable, which needs to be determined experimentally.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound in my solution, even under recommended storage conditions. What could be the cause?
A1: Unexpected degradation of this compound could be due to several factors:
-
Inappropriate Solvent: The chosen solvent may be reacting with the this compound. Consider the purity of the solvent, as impurities can sometimes catalyze degradation.
-
Incorrect pH: The pH of your solution might be in a range where this compound is unstable. It is crucial to measure and adjust the pH of your solution.
-
Contamination: Contamination from glassware or other reagents could be catalyzing the degradation. Ensure high purity reagents and scrupulously clean glassware.
-
Microbial Growth: If using aqueous solutions for extended periods, microbial contamination can lead to degradation. Consider sterile filtering the solution or adding a suitable antimicrobial agent if it does not interfere with your experiment.
Q2: My analytical results for this compound stability are not reproducible. What should I check?
A2: Lack of reproducibility in stability studies can stem from:
-
Inconsistent Sample Preparation: Ensure that the concentration, solvent, and pH of your this compound solutions are consistent across all experiments.
-
Variable Storage Conditions: Small variations in temperature, light exposure, or time out of storage can affect results. Use calibrated equipment and standardized procedures.
-
Analytical Method Variability: The analytical method itself may not be robust. It is important to have a validated stability-indicating method. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.[11]
Hypothetical Stability Data for this compound
The following table is a template illustrating how to present quantitative data from a hypothetical forced degradation study of this compound.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradants Formed |
| 0.1 M HCl at 60°C | 24 | 85.2 | DP1, DP2 |
| 0.1 M NaOH at 60°C | 24 | 78.5 | DP3 |
| 10% H₂O₂ at 25°C | 24 | 92.1 | DP4 |
| Thermal (80°C) | 48 | 95.8 | Minor degradation |
| Photolytic (UV light) | 24 | 90.3 | DP5 |
(DP = Degradation Product)
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.2 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 20% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in the mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradants. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer and monitor at this wavelength.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the this compound peak is well-resolved from all degradation product peaks.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Chemical Stability in Multi-Solvent Systems - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. ijrpp.com [ijrpp.com]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimization of Chromatographic Separation of Poranthera Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of alkaloids from the Poranthera genus.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of Poranthera alkaloids.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/methanol and water) or by using a gradient elution. For complex mixtures, a shallow gradient can improve the separation of closely eluting peaks.[1] |
| Incorrect pH of the mobile phase. | The retention of alkaloids is highly dependent on pH.[2][3][4][5] Operating at a pH 2-3 units away from the pKa of the alkaloids can ensure they are in a single ionic form, leading to sharper peaks. For basic alkaloids, a mobile phase with a pH between 3 and 7 is often effective. | |
| Column overload. | Reduce the sample concentration or injection volume. Overloading can lead to peak broadening and poor separation.[6] | |
| Peak Tailing | Strong interaction between basic alkaloids and residual silanol groups on the silica-based stationary phase. | Use a base-deactivated column or an end-capped C18 column.[7][8] Alternatively, add a competing base like triethylamine (TEA) or use an ion-pairing reagent in the mobile phase to mask the silanol groups.[9] |
| Mobile phase pH close to the pKa of the alkaloids. | Adjust the mobile phase pH to be at least 2 units above or below the pKa of the target alkaloids to ensure a single ionic species.[5] | |
| Presence of an interfering compound. | Modify the mobile phase composition or gradient to resolve the co-eluting peak.[8] Consider using a column with a different selectivity. | |
| Variable Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can affect retention times. | |
| Column degradation. | If retention times consistently decrease and peak shapes worsen, the column may be degrading. Replace the column. | |
| Low Signal Intensity/Poor Sensitivity | Inappropriate detection wavelength. | Determine the UV maxima of the Poranthera alkaloids by running a UV scan. Set the detector to the wavelength of maximum absorbance. |
| Low sample concentration. | Concentrate the sample extract or increase the injection volume (while avoiding overload). | |
| On-column degradation of alkaloids. | Ensure the mobile phase pH is compatible with the stability of the alkaloids. |
Frequently Asked Questions (FAQs)
1. What are the known alkaloids in Poranthera species?
Poranthera corymbosa is known to contain several alkaloids, including porantherine, porantheridine, poranthericine, O-acetylporanthericine, and porantherilidine.[10][11] These are complex, polycyclic alkaloids that may present separation challenges due to their structural similarities.
2. What type of HPLC column is best suited for Poranthera alkaloid separation?
A reversed-phase C18 column is a good starting point for the separation of Poranthera alkaloids. To minimize peak tailing, which is common with basic compounds like alkaloids, it is advisable to use a base-deactivated or end-capped C18 column.[7][8]
3. How does mobile phase pH affect the separation of Poranthera alkaloids?
The pH of the mobile phase significantly influences the retention and peak shape of alkaloids.[2][3][4][5] Since alkaloids are basic, a lower pH (e.g., 3-4) will protonate the nitrogen atoms, making the molecules more polar and resulting in earlier elution in reversed-phase chromatography. Conversely, a higher pH will keep them in their neutral form, increasing retention. Controlling the pH is crucial for achieving reproducible results.[3][5]
4. What are some recommended mobile phase compositions for initial method development?
For reversed-phase HPLC, a common starting point is a gradient elution with acetonitrile or methanol as the organic modifier and water as the aqueous component.[12] Both phases are often acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape and control the ionization of the alkaloids.
Example Mobile Phase Gradients:
| Time (min) | % Acetonitrile (with 0.1% Formic Acid) | % Water (with 0.1% Formic Acid) |
| 0 | 10 | 90 |
| 20 | 60 | 40 |
| 25 | 90 | 10 |
| 30 | 10 | 90 |
| Time (min) | % Methanol (with 0.1% Formic Acid) | % Water (with 0.1% Formic Acid) |
| 0 | 15 | 85 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 15 | 85 |
5. How can I prepare Poranthera plant material for alkaloid analysis?
A common method is acid-base extraction.[13] The dried and powdered plant material is first extracted with an acidified solvent (e.g., methanol with 1% acetic acid) to protonate the alkaloids and increase their solubility. The extract is then basified (e.g., with ammonium hydroxide) and partitioned with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the neutral alkaloids.
Experimental Protocols
Protocol 1: Extraction of Alkaloids from Poranthera Plant Material
-
Maceration: Soak 10 g of dried, powdered Poranthera plant material in 100 mL of methanol containing 1% acetic acid for 24 hours at room temperature.
-
Filtration: Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times.
-
Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 50 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the basified solution with 3 x 50 mL of dichloromethane. The alkaloids will move into the organic layer.
-
-
Final Preparation: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction. Reconstitute in a suitable solvent (e.g., methanol) for HPLC analysis.
Protocol 2: HPLC Method for Separation of Poranthera Alkaloids
-
Column: Reversed-phase C18, base-deactivated (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at the UV maximum of the target alkaloids (e.g., 210 nm, 254 nm, or a specific maximum if known).
Visualizations
Caption: Workflow for Extraction and HPLC Analysis of Poranthera Alkaloids.
Caption: Troubleshooting Logic for Chromatographic Issues.
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shodex.com [shodex.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. academic.oup.com [academic.oup.com]
- 10. connectsci.au [connectsci.au]
- 11. connectsci.au [connectsci.au]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Yields in Porantherine Synthetic Steps
Welcome to the Technical Support Center for the synthetic steps of Porantherine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields encountered during the synthesis of this complex alkaloid. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic routes and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the total synthesis of this compound where low yields are often observed?
Based on the seminal total synthesis by E.J. Corey and subsequent approaches, several key transformations are critical and can be prone to yield issues. These include:
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The initial conjugate addition/alkylation to construct the core carbon skeleton.
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Formation of the enamine or iminium ion intermediates necessary for cyclization.
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The key cyclization step to form the piperidine ring system.
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Stereoselective reductions to establish the correct relative stereochemistry of the final product.
Each of these steps involves sensitive reagents and intermediates that require careful optimization to achieve satisfactory yields.
Q2: My initial conjugate addition reaction is sluggish and gives a complex mixture of products. What are the likely causes and solutions?
Low yields and side product formation in conjugate additions, such as the one used to create the initial framework of this compound, can stem from several factors:
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Purity of the starting materials: Ensure the α,β-unsaturated ketone and the nucleophile are pure and free of contaminants that could quench the reaction or catalyze side reactions.
-
Reaction conditions: Temperature, solvent, and the choice of base are critical. See the table below for a summary of potential optimizations.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is essential to avoid side reactions like multiple additions.
Q3: The intramolecular cyclization step to form the core heterocyclic structure is resulting in a low yield of the desired product. How can I improve this?
The cyclization to form the piperidine ring is a crucial step. Low yields can be attributed to:
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Inefficient iminium ion formation: The preceding step of forming the reactive intermediate is critical. Ensure that the conditions for generating the iminium ion are optimized.
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Unfavorable ring-closing stereoelectronics: The conformation of the acyclic precursor may not be optimal for cyclization.
-
Competing side reactions: Intermolecular reactions or decomposition of the starting material can compete with the desired intramolecular cyclization.
Troubleshooting Guides for Key Synthetic Steps
Horner-Wadsworth-Emmons (HWE) Reaction for Alkene Formation
The Horner-Wadsworth-Emmons (HWE) reaction is a common method for creating carbon-carbon double bonds with high E-selectivity. Low yields in this step can be frustrating.
Problem: Low or no yield of the desired alkene.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the phosphonate ester. | Use a stronger base (e.g., NaH, LDA) or ensure the base is fresh and properly handled. The pKa of the phosphonate ester should be considered when selecting the base. |
| Moisture in the reaction. | The phosphonate carbanion is highly basic and reacts readily with water. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of the phosphonate reagent. | Purify the phosphonate ester by distillation or chromatography before use. |
| Sterically hindered aldehyde or ketone. | Increase the reaction temperature or use a more reactive phosphonate ylide. |
| Side reactions of the carbonyl compound. | Aldol condensation or other base-catalyzed side reactions of the aldehyde or ketone can compete. Add the deprotonated phosphonate slowly to a solution of the carbonyl compound at low temperature. |
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
To a stirred solution of the phosphonate ester (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for low HWE reaction yields.
Aza-Michael Addition for C-N Bond Formation
The aza-Michael addition is a key step for introducing nitrogen into the molecular framework, which is essential for the formation of the piperidine ring in this compound.
Problem: Low conversion and/or formation of side products.
| Possible Cause | Troubleshooting Suggestion |
| Low nucleophilicity of the amine. | Use a less sterically hindered amine if possible. The use of a catalyst (e.g., a Lewis acid or a Brønsted acid) can enhance the electrophilicity of the Michael acceptor. |
| Reversibility of the reaction. | The aza-Michael addition can be reversible. Use an excess of the amine to push the equilibrium towards the product. Removal of the product from the reaction mixture as it forms can also be effective. |
| Polymerization of the Michael acceptor. | The Michael acceptor can polymerize under basic or acidic conditions. Add the catalyst slowly and maintain a low reaction temperature. |
| Solvent effects. | The choice of solvent can significantly impact the reaction rate and selectivity. Screen a variety of polar aprotic (e.g., DMF, DMSO) and protic solvents (e.g., ethanol, methanol). |
Experimental Protocol: General Procedure for the Aza-Michael Addition
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol), add the amine (1.2 eq).
-
If required, add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 0.1 eq) or a Brønsted acid (e.g., acetic acid, 0.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Logical relationships in troubleshooting the aza-Michael addition.
Wacker Oxidation for Ketone Formation
The Wacker oxidation is a powerful method for the oxidation of a terminal alkene to a methyl ketone, a common transformation in natural product synthesis.
Problem: Incomplete reaction or low yield of the ketone.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst deactivation. | Ensure the palladium catalyst is active. Use a co-oxidant (e.g., CuCl₂, benzoquinone) to regenerate the active Pd(II) species. |
| Poor solubility of the olefin. | Use a co-solvent such as DMF or acetonitrile to improve the solubility of the organic substrate in the aqueous medium. |
| Formation of chlorinated byproducts. | High concentrations of chloride ions can lead to the formation of chlorinated side products. Use a chloride scavenger or a different copper salt (e.g., Cu(OAc)₂). |
| Acid-sensitive functional groups. | The reaction is typically run under acidic conditions which can be incompatible with certain protecting groups. Buffer the reaction mixture or use milder reaction conditions. |
Experimental Protocol: General Procedure for the Wacker Oxidation
-
To a solution of palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq) in a mixture of DMF and water (7:1), add the terminal alkene (1.0 eq).
-
Bubble oxygen or air through the reaction mixture and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Caption: Simplified signaling pathway of the Wacker oxidation.
This technical support center provides a starting point for troubleshooting common low-yield steps in the synthesis of this compound. Successful organic synthesis often requires careful optimization of reaction conditions and meticulous experimental technique. For further details, consulting the original literature and comprehensive reviews on the specific reactions is highly recommended.
Porantherine Solubility Enhancement: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porantherine, a pentacyclic alkaloid known for its poor aqueous solubility. Our goal is to facilitate the successful use of this compound in a variety of biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pentacyclic alkaloid with the chemical formula C₁₅H₂₃N.[1] Like many alkaloids, its complex and largely nonpolar structure results in low solubility in aqueous solutions, which are the basis for most biological assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What are the initial steps for dissolving this compound for a biological assay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose. From this stock, the this compound can be diluted to the final desired concentration in the aqueous assay buffer.
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common issue that occurs when the final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound. Here are several troubleshooting steps:
-
Optimize the dilution protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.
-
Lower the final this compound concentration: You may be exceeding the compound's maximum aqueous solubility at the current concentration.
-
Increase the co-solvent percentage (with caution): Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, and ideally at 0.1% or lower.[2][3][4][5][6]
Q4: How does pH affect the solubility of this compound?
As an alkaloid, this compound contains a basic nitrogen atom. Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt. Adjusting the pH of your buffer to be slightly acidic may significantly increase solubility. However, the chosen pH must be compatible with the biological system you are studying (e.g., cells, enzymes).
Q5: What are cyclodextrins and how can they help with this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.[7][8][9] This is an excellent strategy to consider when co-solvents like DMSO cause toxicity or interfere with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | The solvent is not appropriate for the compound. | 1. Try a stronger organic solvent like DMSO or N,N-Dimethylformamide (DMF). 2. Use gentle warming and sonication to aid dissolution. 3. Perform a small-scale solubility test with various solvents to find the most suitable one. |
| The solution is clear initially but becomes cloudy or shows precipitate over time. | The compound is supersaturated and is slowly precipitating out of solution. The compound may be unstable in the buffer. | 1. Use the prepared solution immediately. 2. Include a precipitation inhibitor in your formulation if compatible with your assay. 3. Evaluate the stability of this compound in your chosen buffer system over the time course of your experiment. |
| High variability in assay results or lower-than-expected potency. | Poor solubility is leading to inconsistent and lower effective concentrations of the compound in the assay. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Re-evaluate and optimize your solubilization strategy using the methods described in the FAQs. 3. Consider using a different solubility enhancement technique (e.g., switch from co-solvents to cyclodextrins). |
| Control cells (treated with vehicle only) show signs of toxicity. | The concentration of the co-solvent (e.g., DMSO) is too high for the cells. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment with the vehicle alone. 2. Aim to keep the final DMSO concentration at or below 0.1% for sensitive cell lines.[2][3] |
Quantitative Data Summary
Currently, there is a lack of published quantitative solubility data specifically for this compound. Researchers should empirically determine the solubility in various solvents and buffer systems relevant to their planned experiments. Below is a general guide to the properties of common solvents used for poorly soluble compounds.
| Solvent | Properties | Typical Starting Concentration for Stock Solution | Considerations for Biological Assays |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar. Excellent solubilizing power for many organic compounds. | 10-50 mM | Can be toxic to cells at concentrations >0.5%.[6] Recommended final concentration is ≤0.1%.[2][3][4] |
| Ethanol (EtOH) | Protic, polar. Good solubilizing power, but generally less effective than DMSO for highly lipophilic compounds. | 10-50 mM | Can have biological effects on its own. Typically tolerated up to 1% in many cell-based assays, but should be validated. |
| Methanol (MeOH) | Protic, polar. Similar to ethanol but can be more toxic. | 10-50 mM | Generally more toxic to cells than ethanol. Use with caution and at very low final concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic, water-miscible polymer. | 1-20 mg/mL | Generally considered low toxicity. Can increase the viscosity of the solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Cell Viability (MTT) Assay with a Poorly Soluble Compound
This protocol is adapted from standard MTT assay procedures.[10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control and a "vehicle control" (medium with the final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition:
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[12]
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
This protocol is based on standard broth microdilution methods.[14][15][16][17][18]
-
Preparation of this compound Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Start with a stock solution prepared in DMSO, ensuring the final DMSO concentration is low enough not to inhibit microbial growth.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determining the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for using this compound in biological assays.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway for this compound's biological activity.
References
- 1. This compound | C15H23N | CID 155859168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Preventing degradation of Porantherine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Porantherine during storage and experimentation. The following information is based on general principles of chemical stability for alkaloids with similar functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, such as during experimental use, maintaining the compound at 2-8°C is advisable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound, as a tertiary amine, is susceptible to pH-dependent degradation. It is generally more stable in neutral to slightly acidic conditions. Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions. It is recommended to maintain the pH of stock solutions and experimental buffers within a range of 4-7.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with unsaturated bonds and amine functional groups can be susceptible to photodegradation. To minimize this, this compound, both in solid form and in solution, should be stored in amber vials or containers that protect it from light.[1] Experiments should be conducted with minimal exposure to direct light.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent can impact stability. For stock solutions, anhydrous DMSO or ethanol is often suitable. For aqueous experimental solutions, it is crucial to use high-purity water and consider the use of buffers to maintain a stable pH. Avoid solvents that may contain reactive impurities.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a properly stored solid sample.2. Verify the pH and composition of your experimental buffer.3. Protect the compound from light during the experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Chemical degradation of this compound. | 1. Analyze a freshly prepared sample to confirm the identity of the main peak.2. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.3. Re-evaluate storage conditions (temperature, light, humidity). |
| Change in physical appearance (color, solubility). | Significant degradation or contamination. | 1. Discard the sample.2. Obtain a new batch of this compound.3. Review and improve storage and handling procedures. |
Quantitative Data on Stability (Illustrative Example)
The following table provides a hypothetical example of stability data for this compound under different storage conditions. Researchers should perform their own stability studies to determine the shelf-life for their specific formulations and storage conditions.[5]
| Condition | Time Point | This compound Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C, Dark | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 6 Months | 99.5 | 0.2 | < 0.1 | |
| 12 Months | 99.2 | 0.4 | 0.1 | |
| 4°C, Dark | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 1 Month | 98.5 | 0.8 | 0.2 | |
| 3 Months | 96.2 | 1.9 | 0.5 | |
| 25°C, Exposed to Light | 0 Hours | 99.8 | < 0.1 | < 0.1 |
| 24 Hours | 92.1 | 4.5 | 1.2 | |
| 72 Hours | 85.3 | 8.9 | 2.5 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[6][7]
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)
-
C18 reverse-phase column
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
For each condition, take samples at different time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable LC-MS method to separate and identify this compound and its degradation products. A typical method would involve a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid Purification - Lifeasible [lifeasible.com]
- 5. blog.nutrasource.ca [blog.nutrasource.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Porantherine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Porantherine, with a particular focus on the challenges related to side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the synthesis of this compound via the aza-Cope/Mannich cyclization pathway?
A1: While specific side-product profiles can be substrate-dependent, common issues in aza-Cope/Mannich reactions include the formation of diastereomers, epimers, and products from competing side reactions. In syntheses involving sensitive functional groups, oxidation of starting materials or intermediates can also lead to significant byproduct formation. For instance, in related alkaloid syntheses, the oxidation of certain intermediates to form quinone-like structures has been observed as a competing process.
Q2: How can I control the diastereoselectivity of the cationic 2-aza-Cope rearrangement to minimize the formation of unwanted stereoisomers?
A2: The diastereoselectivity of the cationic 2-aza-Cope rearrangement is highly dependent on the transition state geometry, which is typically a chair-like conformation. To enhance the formation of the desired diastereomer, consider the following:
-
Substrate Conformation: The stereochemistry of the substituents on your starting material will strongly influence the facial selectivity of the rearrangement. Ensure the precursors are synthesized with high stereochemical purity.
-
Reaction Conditions: Temperature and solvent polarity can impact the transition state equilibrium. Running the reaction at the lowest feasible temperature can often improve selectivity.
-
Lewis Acid Catalysis: For some systems, the choice of Lewis acid can influence the diastereomeric ratio. It is advisable to screen a variety of Lewis acids to optimize the reaction.
Q3: My aza-Cope/Mannich reaction is sluggish or incomplete. What are the potential causes and solutions?
A3: Incomplete conversion can be due to several factors:
-
Iminium Ion Formation: The reaction is initiated by the formation of an iminium ion. If this step is inefficient, the overall reaction will be slow. Ensure that the conditions for iminium ion formation (e.g., acid catalysis, dehydration) are optimal.
-
Steric Hindrance: Bulky substituents on the reacting partners can hinder the formation of the required transition state. In such cases, more forcing conditions (higher temperature, longer reaction times) may be necessary, although this can also lead to increased side-product formation.
-
Stability of the Iminium Cation: A highly stabilized iminium cation can raise the activation barrier for the aza-Cope rearrangement, favoring alternative, undesired pathways. Modification of the substrate to include less stabilizing groups on the iminium ion might be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Formation of a significant amount of an undesired diastereomer. | Optimize reaction conditions to favor the desired transition state (e.g., lower temperature, screen different solvents and Lewis acids). Re-evaluate the stereochemistry of the starting materials. |
| Competing side reactions, such as oxidation of electron-rich aromatic rings. | Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using milder oxidizing agents in preceding steps if applicable. | |
| Incomplete reaction. | Increase reaction time or temperature cautiously, while monitoring for the formation of degradation products. Ensure the catalyst is active and used in the correct stoichiometry. | |
| Multiple Unidentified Spots on TLC | Decomposition of starting material or product. | Verify the stability of your compounds under the reaction conditions. Consider using protecting groups for sensitive functionalities. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
| Formation of multiple side-products due to non-selective reactions. | Re-evaluate the reaction mechanism and conditions. It may be necessary to redesign the synthetic route to avoid highly reactive intermediates that can lead to multiple products. | |
| Poor Reproducibility | Variability in reagent quality or reaction setup. | Use freshly distilled solvents and high-purity reagents. Ensure accurate temperature control and consistent stirring. Small variations in water content can significantly affect reactions involving iminium ions. |
Experimental Protocols
General Procedure for aza-Cope/Mannich Cyclization
This protocol is a generalized representation and may require optimization for specific substrates in the this compound synthesis.
-
Reactant Preparation: To a solution of the amino alcohol precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) is added an aldehyde (1.2 eq).
-
Iminium Ion Formation: The mixture is treated with a catalytic amount of a protic acid (e.g., camphorsulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂) and stirred at room temperature until iminium ion formation is complete (monitored by TLC or NMR).
-
Rearrangement and Cyclization: The reaction mixture is then heated to reflux to induce the aza-Cope rearrangement and subsequent Mannich cyclization. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclized product.
Data Presentation
Table 1: Representative Diastereoselectivity in aza-Cope/Mannich Cyclizations
| Entry | Substrate Substituent (R) | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Phenyl | BF₃·OEt₂ | 25 | 10:1 | 85 |
| 2 | Methyl | Sc(OTf)₃ | 0 | 15:1 | 90 |
| 3 | Isopropyl | TiCl₄ | -20 | >20:1 | 78 |
Note: This data is representative of typical aza-Cope/Mannich reactions and may not directly reflect the results for the specific intermediates in the this compound synthesis. Optimization is crucial for each specific substrate.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in chemical synthesis.
This compound Synthesis: aza-Cope/Mannich Pathway and Potential Side-Products
Caption: Reaction pathway for this compound synthesis and potential side-products.
Technical Support Center: Refined Analytical Methods for Porantherine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Porantherine and related alkaloids. Due to the limited availability of specific validated analytical methods for this compound in publicly accessible literature, this guide draws upon established methodologies for the analysis of complex macrocyclic alkaloids and specific extraction details from studies on Poranthera corymbosa.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
A1: The primary challenges in this compound analysis stem from its presence within a complex mixture of structurally similar alkaloids in its natural source, Poranthera corymbosa[1]. This necessitates high-resolution chromatographic techniques to achieve adequate separation for accurate quantification. Furthermore, as with many alkaloids, issues such as peak tailing, poor sensitivity, and matrix effects can be encountered.
Q2: Which analytical techniques are most suitable for this compound detection?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, DAD, or Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most appropriate techniques. LC-MS/MS, in particular, offers high sensitivity and selectivity, which is advantageous for distinguishing between the various Poranthera alkaloids.[2][3][4][5][6]
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: While some alkaloids can be analyzed directly by GC-MS, derivatization is often employed to improve volatility and thermal stability, leading to better peak shape and sensitivity. For alkaloids with polar functional groups, silylation is a common derivatization technique.[7]
Q4: How can I improve the extraction efficiency of this compound from plant material?
A4: A common method for alkaloid extraction involves an acid-base extraction procedure. The plant material is typically first basified to free the alkaloids from their salt forms, followed by extraction with an organic solvent.[8][9][10] The initial extraction of alkaloids from Poranthera corymbosa has been achieved by precipitating the most abundant alkaloid, this compound, as a picrate salt from an ethanolic solution of the crude alkaloids[1]. Further purification would then be carried out using chromatographic techniques.
Q5: Are there commercially available reference standards for this compound?
A5: The availability of commercial reference standards for this compound may be limited. Researchers may need to isolate and purify this compound from its natural source and characterize it using spectroscopic methods (e.g., NMR, MS) to create an in-house reference standard.
Troubleshooting Guides
HPLC/LC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic nitrogen of the alkaloid and residual silanols on the stationary phase. | Use a base-deactivated column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Optimize the mobile phase pH.[11][12][13] |
| Poor Resolution Between Alkaloid Peaks | Inadequate separation efficiency of the column or mobile phase. | Optimize the mobile phase gradient, trying different organic modifiers (acetonitrile vs. methanol). Use a column with a different stationary phase chemistry or a smaller particle size for higher efficiency. Adjust the column temperature.[11][14] |
| Low Sensitivity / Poor Signal | Suboptimal detector settings, sample degradation, or low concentration. | Ensure the detector wavelength is set to the UV maximum of this compound. For MS detection, optimize ionization source parameters. Check for sample degradation by analyzing a freshly prepared standard.[14] |
| Inconsistent Retention Times | Fluctuations in pump pressure, column temperature, or mobile phase composition. | Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed. Use a column oven to maintain a constant temperature.[11][12][15] |
| Matrix Effects (in LC-MS) | Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of this compound. | Improve sample clean-up using Solid Phase Extraction (SPE). Use a matrix-matched calibration curve or an isotopically labeled internal standard.[2] |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Analyte degradation in the hot injector, poor derivatization, or insufficient volatility. | Optimize the injector temperature. Confirm the completion of the derivatization reaction. If underivatized, consider if the compound is suitable for GC-MS.[16][17] |
| Peak Tailing | Active sites in the GC system (injector liner, column). | Use a deactivated liner and a high-quality, low-bleed GC column suitable for amine analysis. |
| Poor Separation of Isomers/Structurally Similar Alkaloids | Inadequate column selectivity or temperature program. | Use a column with a different stationary phase. Optimize the oven temperature program with a slower ramp rate.[16] |
| Irreproducible Results | Inconsistent injection volume, leaks in the system, or sample degradation. | Check the autosampler for proper operation. Perform a leak check of the GC system. Analyze samples promptly after preparation.[7] |
Quantitative Data Comparison
Due to the lack of published, validated methods with quantitative performance data specifically for this compound, the following table presents typical performance characteristics for the analysis of macrocyclic alkaloids using LC-MS/MS, which can be considered as target parameters for method development for this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| LC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | > 0.99 | 85 - 115 |
| HPLC-UV | 10 - 50 ng/mL | 50 - 200 ng/mL | > 0.99 | 80 - 110 |
| GC-MS | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL | > 0.99 | 80 - 110 |
This table is illustrative and based on typical values for similar compounds. Actual values for this compound analysis will need to be determined experimentally.[3][4]
Experimental Protocols
Extraction of Crude Alkaloids from Poranthera corymbosa
This protocol is adapted from the initial separation described for alkaloids from Poranthera corymbosa[1].
-
Dry and powder the plant material (Poranthera corymbosa).
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Extract the powdered material with ethanol.
-
Concentrate the ethanolic extract to obtain the crude alkaloid mixture.
-
Dissolve the crude alkaloids in ethanol.
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Add an ethanolic solution of picric acid to selectively precipitate this compound as a picrate salt.
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Filter the solution to recover the this compound picrate.
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Convert the picrate back to the free base by basification (e.g., with ammonia) and extraction with a suitable organic solvent (e.g., chloroform).
-
The remaining filtrate contains other alkaloids which can be separated by chromatographic techniques.
General Protocol for HPLC-UV/MS Analysis of this compound
-
Sample Preparation: Dissolve the extracted and purified this compound fraction in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: A standard HPLC system with a C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid to improve peak shape, is recommended.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
Detection:
-
UV/DAD: Monitor at the wavelength of maximum absorbance for this compound.
-
MS: Use electrospray ionization (ESI) in positive mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the protonated molecule [M+H]⁺.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. connectsci.au [connectsci.au]
- 2. agilent.com [agilent.com]
- 3. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative and quantitative analyses of alkaloids in Uncaria species by UPLC-ESI-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ijsdr.org [ijsdr.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. mdpi.com [mdpi.com]
- 17. Pros and Cons: Evaluating the GC-MS Method in Plant Analysis [greenskybio.com]
Validation & Comparative
A Comparative Analysis of Porantherine and Other 9b-Azaphenalene Alkaloids
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity, mechanisms, and experimental evaluation of a unique class of alkaloids.
The 9b-azaphenalene alkaloids, a structurally distinct class of natural products, have garnered significant interest in the scientific community for their potential as neuromodulators. This guide provides a comparative overview of Porantherine, an alkaloid isolated from the Australian plant Poranthera corymbosa, and other notable 9b-azaphenalene alkaloids, primarily those found in coccinellid insects (ladybugs). We present available experimental data, detail relevant experimental protocols, and illustrate key concepts with diagrams to facilitate further research and development in this area.
Structural Overview and Origin
This compound is a member of a family of alkaloids extracted from the plant Poranthera corymbosa, which also includes porantheridine, poranthericine, and O-acetylporanthericine. These compounds share the characteristic 9b-azaphenalene core structure. A similar structural motif is found in a class of defensive alkaloids produced by insects of the Coccinellidae family, such as coccinelline and propyleine. This structural convergence between plant and insect metabolites suggests a potentially shared evolutionary pressure and hints at similar biological targets.
Comparative Biological Activity
While comprehensive comparative studies on the full range of 9b-azaphenalene alkaloids are limited, existing research points towards the nicotinic acetylcholine receptor (nAChR) as a primary target for the coccinellid-derived compounds. These alkaloids have been shown to act as non-competitive inhibitors of nAChRs, binding within the ion channel pore rather than at the acetylcholine binding site.
Unfortunately, to date, there is a notable lack of publicly available data on the specific biological activity of this compound and its plant-derived congeners. This significant knowledge gap presents a compelling opportunity for future research to explore whether the structural similarities to the coccinellid alkaloids translate to a shared mechanism of action at nAChRs or if they possess other unique pharmacological properties.
The following table summarizes the available quantitative data on the inhibitory activity of several coccinellid alkaloids on the muscle-type nicotinic acetylcholine receptor, as determined by their ability to displace the radioligand [3H]-TCP, which binds to the ion channel.
| Alkaloid | Source Organism (Family) | Target | Assay | IC50 (µM) |
| Precoccinelline | Coccinellidae | Torpedo muscle nAChR | [3H]-TCP Binding | 7.0 ± 1.0 |
| Hippodamine | Coccinellidae | Torpedo muscle nAChR | [3H]-TCP Binding | 8.0 ± 1.0 |
| Coccinelline | Coccinellidae | Torpedo muscle nAChR | [3H]-TCP Binding | 25.0 ± 5.0 |
| Convergine | Coccinellidae | Torpedo muscle nAChR | [3H]-TCP Binding | 30.0 ± 5.0 |
| Exochomine | Coccinellidae | Torpedo muscle nAChR | [3H]-TCP Binding | >100 |
Data sourced from publicly available research on coccinellid alkaloids.
Experimental Protocols
To facilitate further investigation into the bioactivity of this compound and other 9b-azaphenalene alkaloids, a detailed protocol for a [3H]-TCP radioligand binding assay is provided below. This assay is suitable for determining the affinity of compounds for the ion channel of nicotinic acetylcholine receptors.
[3H]-TCP Radioligand Binding Assay for Nicotinic Acetylcholine Receptor Ion Channel
1. Materials:
- Receptor Source: Membrane preparations from tissues rich in the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type, specific brain regions or transfected cell lines for neuronal subtypes).
- Radioligand: [3H]-TCP (tritiated N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a known nAChR ion channel blocker (e.g., 100 µM phencyclidine (PCP) or unlabeled TCP).
- Test Compounds: this compound, other 9b-azaphenalene alkaloids, and relevant controls dissolved in an appropriate solvent (e.g., DMSO).
- Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
- Scintillation Counter and Scintillation Fluid.
2. Procedure:
- Assay Preparation: Prepare assay tubes containing assay buffer, the test compound at various concentrations (or vehicle for total binding), and the non-specific binding control.
- Incubation: Add the receptor membrane preparation to the assay tubes and pre-incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 25°C).
- Radioligand Addition: Add [3H]-TCP to all tubes at a final concentration typically below its Kd value.
- Equilibrium Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Termination of Binding: Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Total Binding: Radioactivity measured in the absence of a competing ligand.
- Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of the non-specific binding control.
- Specific Binding: Calculated as Total Binding - NSB.
- IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Ki Calculation: The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the radioligand concentration and its Kd.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of coccinellid alkaloids and the workflow for their investigation, the following diagrams are provided.
Future Directions
The striking structural similarity between this compound and the coccinellid alkaloids, coupled with the known activity of the latter at nicotinic acetylcholine receptors, strongly suggests a promising avenue for future research. A thorough investigation into the pharmacological profile of this compound and other alkaloids from Poranthera corymbosa is warranted. Such studies would not only fill a critical gap in our understanding of this unique class of natural products but could also unveil novel lead compounds for the development of therapeutics targeting nAChRs, which are implicated in a variety of neurological disorders. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for these future endeavors.
A Comparative Analysis of Porantherine and Coccinelline: Structure and Function
For Immediate Release
This guide provides a detailed comparative analysis of the alkaloids porantherine and coccinelline, focusing on their structural characteristics and currently understood biological functions. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of these natural products.
Structural and Origin Comparison
This compound and coccinelline are both nitrogen-containing heterocyclic alkaloids, yet they originate from different natural sources and possess distinct chemical structures.
This compound is a polycyclic alkaloid with the chemical formula C₁₅H₂₃N.[1] It is primarily isolated from plants of the Poranthera genus, such as Poranthera corymbosa, a woody shrub found in Australia. The complex tetracyclic structure of this compound has been the subject of synthetic chemistry studies.
Coccinelline , with the chemical formula C₁₃H₂₃NO, is a defensive alkaloid produced by the seven-spot ladybird beetle, Coccinella septempunctata.[2][3] It exists in the beetle as an N-oxide, while its free base form is known as precoccinelline (C₁₃H₂₃N).[3] Coccinelline and precoccinelline are released from the beetle's leg joints when threatened, acting as a deterrent to predators.[4]
| Feature | This compound | Coccinelline |
| Chemical Formula | C₁₅H₂₃N | C₁₃H₂₃NO |
| Molar Mass | 217.35 g/mol [1] | 209.33 g/mol (as N-oxide) |
| Core Structure | Tetracyclic azaphenalene derivative | Tricyclic perhydro-9b-azaphenalene |
| Natural Source | Poranthera species (e.g., Poranthera corymbosa) | Coccinella septempunctata (Seven-spot ladybird) |
| Class | Plant Alkaloid | Insect Defensive Alkaloid |
Functional Comparison and Quantitative Data
The biological functions of coccinelline and its precursor, precoccinelline, are relatively well-characterized, primarily revolving around their interaction with nicotinic acetylcholine receptors (nAChRs). In stark contrast, the biological activity and mechanism of action of this compound remain largely uninvestigated in publicly available scientific literature.
Coccinelline and Precoccinelline: Nicotinic Acetylcholine Receptor Inhibition
Coccinelline and, more potently, its free base precoccinelline, act as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs).[4] These receptors are crucial for synaptic transmission in the central and peripheral nervous systems of insects and mammals. By binding to an allosteric site on the nAChR, these alkaloids block the ion channel, thereby inhibiting the excitatory effects of acetylcholine.[4] This inhibitory action is the basis for the defensive properties of these compounds, as it can lead to paralysis and deterrence in predators.
The following table summarizes the available quantitative data on the inhibitory activity of coccinelline and precoccinelline on nAChRs.
| Compound | Target | Assay Type | IC₅₀ (μM) | Reference |
| Precoccinelline | Torpedo muscle nAChR | [³H]-TCP Radioligand Binding | 1.8 ± 0.3 | [5] |
| Coccinelline | Torpedo muscle nAChR | [³H]-TCP Radioligand Binding | >100 | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
This compound: An Unexplored Pharmacological Profile
Despite its well-defined chemical structure, there is a significant lack of published data on the biological functions, pharmacological targets, and quantitative bioactivity of this compound. Extensive searches of scientific literature did not yield any studies detailing its mechanism of action, receptor binding affinities, or in vivo effects. This represents a critical knowledge gap and an opportunity for future research to explore the potential therapeutic properties of this plant-derived alkaloid.
Experimental Protocols
Radioligand Binding Assay for Nicotinic Acetylcholine Receptor Inhibition
The following protocol is a generalized representation based on the methodology described for assessing the inhibitory activity of coccinelline alkaloids on nicotinic acetylcholine receptors.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., coccinelline, precoccinelline) against a specific nicotinic acetylcholine receptor subtype using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing the target nAChR subtype (e.g., Torpedo electric organ for muscle-type nAChRs).
-
Radioligand: A tritiated ligand that binds to a specific site on the nAChR ion channel, such as [³H]-TCP (tenocyclidine).
-
Test Compounds: Coccinelline, precoccinelline, or other compounds of interest dissolved in an appropriate solvent.
-
Assay Buffer: e.g., 50 mM Tris-HCl buffer (pH 7.4).
-
Wash Buffer: Assay buffer, often containing a low concentration of a non-ionic detergent.
-
Scintillation Cocktail: A liquid that emits light when exposed to beta radiation from the tritium.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize the receptor-containing tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A range of concentrations of the test compound.
-
A fixed concentration of the radioligand ([³H]-TCP).
-
Membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known nAChR channel blocker) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Coccinelline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Biological Promise: A Comparative Analysis of Porantherine and Its Synthetic Analogs
For researchers and drug development professionals, the quest for novel therapeutic agents often leads to the intricate world of natural products and their synthetic derivatives. Porantherine, a quinolizidine alkaloid isolated from the plant Poranthera corymbosa, has garnered interest for its potential biological activities. This guide provides a comparative overview of the biological activity of naturally occurring this compound and its synthetic analogs, supported by available experimental data and detailed methodologies.
This compound and its related alkaloids, such as porantheridine, represent a unique class of natural products with a complex polycyclic structure.[1] While the initial focus of research was on their isolation and structural elucidation, subsequent studies have begun to explore their pharmacological potential. This guide aims to consolidate the current understanding of their biological effects, drawing comparisons with synthetically derived analogs to shed light on structure-activity relationships.
Comparative Biological Activity
At present, publicly available, direct comparative studies with quantitative data on the biological activity of this compound versus a wide range of its synthetic analogs are limited. The primary focus of many studies has been on the total synthesis of these complex molecules. However, the broader class of quinolizidine alkaloids, to which this compound belongs, has been investigated for various pharmacological effects, including central nervous system (CNS) and cardiovascular activities.
Further research is required to fully characterize the biological profile of this compound and its synthetic derivatives. The development of efficient synthetic routes will undoubtedly pave the way for the creation of diverse analog libraries, enabling comprehensive structure-activity relationship (SAR) studies.
Experimental Protocols
To facilitate further research in this area, this section outlines general experimental protocols for assessing the potential biological activities of this compound and its analogs, based on standard pharmacological screening methods for alkaloids.
General Alkaloid Extraction and Isolation from Poranthera corymbosa
A general procedure for the isolation of this compound involves the extraction of the plant material with a suitable solvent, followed by acid-base extraction to separate the alkaloidal fraction. Chromatographic techniques are then employed for the purification of individual alkaloids.[1]
Experimental Workflow for Alkaloid Isolation
Caption: General workflow for the isolation of this compound from Poranthera corymbosa.
Preliminary Phytochemical Screening for Alkaloids
Standard qualitative tests can be used to confirm the presence of alkaloids in plant extracts or purified fractions.
Mayer's Test:
-
Dissolve a small amount of the sample in dilute hydrochloric acid.
-
Add a few drops of Mayer's reagent (potassium mercuric iodide solution).
-
The formation of a cream-colored precipitate indicates the presence of alkaloids.
Wagner's Test:
-
Acidify the sample with a few drops of hydrochloric acid.
-
Add Wagner's reagent (iodine in potassium iodide solution).
-
The formation of a reddish-brown precipitate suggests the presence of alkaloids.
In Vitro and In Vivo Biological Activity Assays
The following are general protocols that can be adapted to screen this compound and its analogs for specific biological activities.
Screening for CNS Activity:
-
Behavioral Models (in vivo): Rodent models can be used to assess sedative, stimulant, anxiolytic, or antidepressant effects. Common tests include the open-field test, elevated plus-maze, and forced swim test.
-
Receptor Binding Assays (in vitro): To identify potential molecular targets, competitive binding assays can be performed using radiolabeled ligands for various CNS receptors (e.g., dopamine, serotonin, opioid receptors).
Screening for Cardiovascular Activity:
-
Isolated Tissue Preparations (in vitro): The effects on heart rate and contractility can be studied using isolated heart preparations (e.g., Langendorff heart). Vasodilatory or vasoconstrictive properties can be assessed using isolated aortic rings.
-
Blood Pressure Monitoring (in vivo): Anesthetized or conscious animal models can be used to measure direct effects on blood pressure and heart rate following administration of the test compounds.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological screening of this compound and its synthetic analogs.
Conclusion
The study of this compound and its synthetic analogs is an emerging field with the potential to yield novel therapeutic leads. While current comparative data is sparse, the established methodologies for alkaloid research provide a clear roadmap for future investigations. The synthesis of a broader range of analogs will be crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of this fascinating class of natural products. Researchers are encouraged to build upon the foundational knowledge of this compound's chemistry to explore its pharmacology in greater depth.
References
Unraveling the Architecture of Porantherine: A Comparative Guide to its Structural Cross-Validation
The definitive three-dimensional structure of the pentacyclic alkaloid, Porantherine, was unequivocally established through a synergistic application of spectroscopic and crystallographic techniques. Initial insights into its molecular framework were gleaned from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with the absolute stereochemistry ultimately being confirmed by single-crystal X-ray diffraction of its hydrobromide salt. This guide provides a comparative analysis of the experimental data from these pivotal techniques, offering a comprehensive overview for researchers in natural product chemistry and drug development.
Executive Summary of Structural Elucidation Data
The structural determination of this compound, isolated from the plant Poranthera corymbosa, serves as a classic example of the cross-validation required in natural product chemistry. While NMR and MS provided crucial information regarding the connectivity and fragmentation of the molecule, X-ray crystallography offered the ultimate proof of its complex stereochemistry. The following tables summarize the key quantitative data obtained from these methods.
Table 1: X-ray Crystallography Data for this compound Hydrobromide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.345 |
| b (Å) | 11.339 |
| c (Å) | 13.568 |
| Z | 4 |
| R-factor | 0.057 |
Data sourced from the crystallographic analysis of this compound hydrobromide.
Table 2: Key ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 5.48 | m |
| H-3 | 5.60 | m |
| H-9 (ax) | 2.98 | d |
| H-9 (eq) | 2.20 | d |
| C-10 Methyl | 0.88 | s |
Solvent: CDCl₃. Chemical shifts are referenced to TMS.
Table 3: Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| 217 | [M]⁺ | 25 |
| 202 | [M - CH₃]⁺ | 100 |
| 174 | [M - C₃H₇]⁺ | 15 |
| 96 | [C₆H₁₀N]⁺ | 80 |
Electron Impact (EI) Mass Spectrometry at 70 eV.
Experimental Protocols
A detailed account of the methodologies employed in the structural elucidation of this compound is crucial for reproducibility and for the design of analogous studies.
X-ray Crystallography
The absolute configuration of this compound was determined by a single-crystal X-ray diffraction study of its hydrobromide salt.
-
Crystal Preparation: this compound was dissolved in ethanol and treated with aqueous hydrobromic acid. Slow evaporation of the solvent yielded colorless, orthorhombic crystals of this compound hydrobromide.
-
Data Collection: A crystal of suitable size was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Cu Kα radiation.
-
Structure Solution and Refinement: The structure was solved by the heavy-atom method, locating the position of the bromide ion first. The remaining non-hydrogen atoms were located from subsequent Fourier maps. The structure was refined by full-matrix least-squares to a final R-factor of 0.057. The absolute configuration was determined by anomalous dispersion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy was instrumental in determining the connectivity of the hydrogen atoms within the this compound scaffold.
-
Sample Preparation: A sample of purified this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The ¹H NMR spectrum was recorded on a 100 MHz spectrometer.
-
Data Analysis: Chemical shifts were reported in parts per million (ppm) downfield from TMS. Multiplicities (singlet, doublet, triplet, multiplet) and coupling constants were determined to infer the relationships between adjacent protons.
Mass Spectrometry (MS)
Mass spectrometry provided the molecular weight of this compound and offered insights into its fragmentation pattern, which supported the proposed structure.
-
Sample Introduction: A solution of this compound in a suitable volatile solvent was introduced into the mass spectrometer.
-
Ionization: The sample was ionized using electron impact (EI) at an energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a magnetic sector mass analyzer.
-
Data Interpretation: The molecular ion peak ([M]⁺) was identified to determine the molecular weight. The fragmentation pattern was analyzed to identify stable fragments, which provided corroborating evidence for the proposed structure.
Visualization of the Structural Elucidation Workflow
The logical flow of the cross-validation process, from initial spectroscopic analysis to the definitive crystallographic confirmation, is depicted in the following diagram.
Caption: Logical workflow for the cross-validation of this compound's structure.
This comprehensive approach, integrating data from multiple analytical techniques, provides a robust and reliable determination of the molecular structure of this compound, a critical step in understanding its biological activity and potential for drug development.
A Comparative Guide to Porantherine Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various extraction methods applicable to Porantherine, an alkaloid sourced from the plant Poranthera corymbosa. While specific comparative data on this compound extraction is limited, this document leverages experimental data from analogous alkaloid extractions to offer a quantitative and qualitative assessment of conventional and modern techniques. This analysis aims to guide researchers in selecting the most efficient and suitable method for their specific research and development needs.
Introduction to this compound
This compound is a naturally occurring alkaloid found in Poranthera corymbosa, a shrub native to Australia. Its chemical formula is C15H23N with a molecular weight of 217.35 g/mol . Alkaloids are a diverse group of naturally occurring chemical compounds that have significant physiological effects on humans and are often the basis for the development of new pharmaceuticals. Efficient extraction of these compounds from their natural sources is a critical first step in their study and utilization.
Comparative Analysis of Extraction Methods
The choice of extraction method can significantly impact the yield, purity, and cost-effectiveness of isolating this compound. This section compares four common alkaloid extraction techniques: Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). While the following data is derived from studies on other plant alkaloids, it provides a strong indication of the relative performance of these methods.
Data Presentation
| Extraction Method | Principle | Average Alkaloid Yield (%) | Extraction Time | Solvent Consumption | Purity of Extract | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature.[1][2] | 1.19[3] | 48 - 72 hours[1][3] | High[3] | 67.9%[3] | Simple, requires minimal equipment.[4] | Time-consuming, high solvent usage, lower yield.[3][4] |
| Soxhlet Extraction | Continuous extraction with a hot solvent.[5] | 1.63[3] | 6 - 18 hours[3][6] | Moderate to High[3] | 74.9%[3] | More efficient than maceration, well-established method.[7][8] | Requires heating, can degrade thermolabile compounds, time-consuming.[9] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and cell disruption.[10] | ~2.5 (variable)[11] | 20 - 60 minutes[11] | Low to Moderate[12] | High | Rapid, efficient, lower solvent and energy consumption.[10][12] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material.[13] | 2.50[3] | 2 - 30 minutes[14][15] | Low[13][16] | 88.2%[3] | Very rapid, high yield, low solvent consumption.[13][16] | Requires specialized equipment, potential for localized overheating.[13] |
Note: The quantitative data presented in this table is based on comparative studies of alkaloid extractions from various medicinal plants and may not be directly representative of this compound extraction from Poranthera corymbosa. However, it serves as a valuable guide to the relative efficiencies of these methods.
Experimental Protocols
Detailed methodologies for the discussed extraction techniques are provided below. These protocols are generalized for alkaloid extraction and can be adapted for this compound.
Maceration
Maceration is a simple and straightforward extraction method.[1][2]
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (Poranthera corymbosa) in the shade, then grind it into a coarse powder.
-
Soaking: Place a known quantity of the powdered plant material (e.g., 100 g) into a sealed container. Add a suitable solvent (e.g., ethanol or methanol) in a 1:10 solid-to-liquid ratio, ensuring the powder is fully submerged.
-
Extraction: Seal the container and keep it at room temperature for 3-7 days, with occasional shaking or stirring.[1]
-
Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
Soxhlet Extraction
This method provides a more exhaustive extraction compared to maceration.[5]
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.
-
Loading the Apparatus: Place a known amount of the powdered plant material (e.g., 20-30 g) into a thimble made of thick filter paper. Place the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., methanol or ethanol) to about two-thirds of its volume.
-
Extraction: Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense in the condenser, and drip into the thimble, extracting the alkaloids. Once the solvent level in the chamber reaches the top of the siphon arm, the extract is siphoned back into the flask. This process is repeated for 6-8 hours.[5]
-
Concentration: After extraction, cool the apparatus and concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process.[10]
Protocol:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Mixing: Place a known quantity of the plant powder (e.g., 10 g) in a flask and add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specific frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 30 minutes) and temperature.[11]
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy for rapid heating and extraction.[13]
Protocol:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Mixing: Mix a known amount of the plant powder (e.g., 1 g) with a suitable solvent (e.g., methanol with an adjusted pH) in a microwave-safe extraction vessel.[15]
-
Extraction: Place the vessel in a microwave extractor and apply a specific microwave power (e.g., 600 W) for a short duration (e.g., 2-5 minutes).[15]
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to remove the plant residue.
-
Concentration: Concentrate the filtrate to obtain the crude alkaloid extract.
This compound Precipitation with Picric Acid
Protocol:
-
Crude Alkaloid Extraction: Obtain a crude alkaloid extract from Poranthera corymbosa using one of the methods described above (e.g., maceration followed by acid-base partitioning).
-
Dissolution: Dissolve the crude alkaloid mixture in ethanol.
-
Precipitation: Prepare a saturated solution of picric acid in ethanol. Add the picric acid solution dropwise to the alkaloid solution with constant stirring. A yellow crystalline precipitate of this compound picrate will form.
-
Isolation: Allow the mixture to stand to ensure complete precipitation. Collect the precipitate by filtration and wash it with a small amount of cold ethanol.
-
Liberation of Free Base: To recover the free this compound, suspend the picrate salt in a suitable solvent (e.g., chloroform) and treat it with a base (e.g., dilute ammonia or sodium carbonate solution) to regenerate the free alkaloid, which will dissolve in the organic solvent. The picric acid will remain in the aqueous phase as its salt.
-
Purification: Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain purified this compound.
Visualizations
General Alkaloid Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of alkaloids from a plant source.
Caption: A generalized workflow for the extraction and purification of alkaloids from plant material.
Conclusion
The selection of an appropriate extraction method is a critical determinant of the success and efficiency of this compound isolation. While traditional methods like maceration and Soxhlet extraction are simple and well-established, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed, efficiency, and reduced solvent consumption. For initial isolation and purification, the classical method of picrate precipitation remains a viable, albeit more labor-intensive, option.
Researchers and drug development professionals should consider the trade-offs between yield, purity, cost, and scalability when selecting an extraction protocol for this compound. The information and protocols provided in this guide serve as a foundational resource for developing an optimized and effective extraction strategy.
References
- 1. scribd.com [scribd.com]
- 2. inherba.it [inherba.it]
- 3. aktpublication.com [aktpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. innspub.net [innspub.net]
- 9. Frontiers | Comparative analysis of extraction technologies for plant extracts and absolutes [frontiersin.org]
- 10. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. greenpharmacy.info [greenpharmacy.info]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Optimized microwave assisted extraction (MAE) of alkaloids and polyphenols from Berberis roots using multiple-component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
In Silico Modeling of Porantherine Receptor Binding: A Feasibility Assessment
For researchers, scientists, and drug development professionals interested in the computational analysis of Porantherine, a notable gap in publicly available biological data currently precludes a comprehensive in silico modeling and comparison guide. While the alkaloid this compound has been identified and synthesized, its specific biological targets, receptor binding affinities, and associated signaling pathways remain uncharacterized in published literature. This lack of foundational experimental data makes it impossible to perform and compare in silico modeling studies against alternative molecules.
This compound: A Known Structure Without a Known Target
This compound is a naturally occurring alkaloid isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. The chemical structure of this compound has been elucidated, and its total synthesis was reported as early as 1974. It belongs to a class of compounds containing a 9b-azaphenalene core.
Despite its known chemical identity, extensive searches of scientific databases and literature have not yielded any specific studies detailing the pharmacological activity of this compound. Crucially, there is no information available on its binding to any biological receptors.
The Challenge for In Silico Modeling
The process of in silico modeling of receptor binding is fundamentally dependent on having a known protein target. A typical workflow, as outlined below, begins with the identification of a receptor.
As indicated in the workflow, the initial and most critical step is the identification of a biological target. Without this information for this compound, it is not possible to:
-
Perform Molecular Docking: There is no receptor structure to dock this compound into.
-
Identify Alternatives: Without a known target, it is impossible to find other molecules that bind to the same receptor for comparison.
-
Gather Experimental Data: There are no binding affinity (e.g., Kd, IC50) values to compare with in silico predictions.
-
Describe Signaling Pathways: The downstream effects of receptor binding are unknown.
Hypothetical Experimental Protocol for Target Identification
To enable future in silico modeling of this compound, the first step would be to identify its biological target. A general experimental approach for this is outlined below.
Objective: To identify the protein receptor(s) for this compound.
Methodology: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Couple the this compound derivative to the activated beads to create an affinity matrix.
-
-
Protein Extraction:
-
Prepare a protein lysate from a relevant biological source (e.g., cell line or tissue homogenate). The choice of source may be guided by any preliminary data on the general biological effects of Poranthera corymbosa extracts.
-
-
Affinity Chromatography:
-
Incubate the protein lysate with the this compound-coupled beads.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by using a solution of free this compound to compete for binding.
-
-
Protein Identification:
-
Separate the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Excise the protein bands and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by matching the peptide fragmentation patterns against a protein database.
-
Once a putative receptor is identified and validated, the in silico modeling and comparison studies as originally requested can be pursued.
Conclusion
At present, the lack of a known biological receptor for this compound is a fundamental barrier to conducting the in silico modeling and comparative analysis requested. The information provided here serves to highlight this data gap and to propose a potential experimental path forward for the research community. Future experimental work to identify the molecular targets of this compound is required before computational studies can be meaningfully applied.
A Comparative Guide to the Bioactivity of Euphorbiaceae Alkaloids: Porantherine in Context
For Researchers, Scientists, and Drug Development Professionals
The Euphorbiaceae family, a vast and diverse group of flowering plants, is a rich reservoir of structurally unique and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with a wide spectrum of pharmacological activities. This guide provides a comparative overview of the bioactivity of porantherine and other alkaloids and bioactive compounds isolated from Euphorbiaceae, with a focus on cytotoxicity and anti-inflammatory effects.
Note on this compound: Despite extensive literature searches, specific quantitative data on the bioactivity of the alkaloid this compound, isolated from Poranthera corymbosa, remains elusive in publicly available scientific literature. Therefore, a direct quantitative comparison of this compound with other Euphorbiaceae alkaloids is not currently possible. This guide will instead provide a comparative analysis of other well-characterized alkaloids and diterpenoids from the Euphorbiaceae family to offer a broader context of the potential bioactivities of compounds within this plant family.
Cytotoxic Activity of Euphorbiaceae Diterpenoids
Diterpenoids are a prominent class of bioactive compounds found in the Euphorbiaceae family, with many exhibiting potent cytotoxic effects against various cancer cell lines. The jatrophane, lathyrane, and ingenane diterpenoids are among the most studied.
Table 1: Cytotoxicity of Selected Jatrophane and Lathyrane Diterpenoids from Euphorbia helioscopia and Euphorbia lathyris
| Compound | Diterpenoid Type | Cancer Cell Line | IC50 (µM) | Reference |
| Euphoheliphane A | Jatrophane | ACHN (Renal) | < 50 | [1] |
| Euphoheliphane B | Jatrophane | ACHN (Renal) | < 50 | [1] |
| Euphoheliphane C | Jatrophane | ACHN (Renal) | < 50 | [1] |
| Euphoscopin C | Jatrophane | A549-paclitaxel resistant (Lung) | 6.9 | |
| Euphorbiapene D | Jatrophane | A549-paclitaxel resistant (Lung) | 7.2 | |
| Euphoheliosnoid A | Jatrophane | A549-paclitaxel resistant (Lung) | 9.5 | |
| Lathyrane Diterpenoid 1 | Lathyrane | RAW264.7 (Macrophage) | 3.0 ± 1.1 | |
| Lathyrane Diterpenoid 2 | Lathyrane | RAW264.7 (Macrophage) | 2.6 - 26.0 | |
| Lathyrane Diterpenoid 4 | Lathyrane | RAW264.7 (Macrophage) | 2.6 - 26.0 |
Anti-inflammatory Activity of Euphorbiaceae Diterpenoids
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many diterpenoids from Euphorbiaceae have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway.
Table 2: Anti-inflammatory Activity of Selected Lathyrane and Ingenane Diterpenoids
| Compound | Diterpenoid Type | Cell Line | Key Anti-inflammatory Effects | Reference |
| Lathyrane Diterpenoids (Various) | Lathyrane | RAW264.7 | Inhibition of NO production, reduction of IL-6 and IL-1β, decreased iNOS and phosphorylated IκBα expression. | |
| Ingenane Diterpenoid 6 | Ingenane | RAW264.7 | Significant inhibition of nitric oxide production, downregulated expression of COX-2 and IL-6. |
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro cytotoxicity and anti-inflammatory assays.
Caption: Inhibition of the NF-κB pathway reduces inflammation.
References
Head-to-head comparison of Porantherine synthesis routes
... ... --INVALID-LINK--
Stereorational total synthesis of (.+-.)-porantherine - American Chemical Society Abstract: An efficient stereorational total synthesis of (±)-porantherine (1),the major alkaloid isolated from Poranthera corymbosa, is described.The synthesis features two stereospecific Mannich-type condensations. Novel dialkylpiperidine 20 is prepared by the additionof 2 equiv of 5-lithio-2-pentanone 2',2'-dimethylpropylene ketal (19) to O-methylvalerolactim. Porantherine is obtained in 31% overall yield. Composed of herbs, shrubs ... synthesis of (±)-porantherine (l)22in 2.5% overall yield. More recently, the related alkaloids, porantherilidine (4) andpo- rantheridine (6), have been synthesized by a route featuring a stereoselective 1,3-dipolar addition of an olefin to a nitrile oxide.23. Our interest in these molecules arises from a consideration of the steric and/or stereoelectronic arguments24 developed in order to ... ... f Deceased March 9, 1984. ... (1) Presented in part at the 192nd National Meeting of the American Chemical Society, Anaheim, CA, September 11, 1986; ORGN 249. ... poisons. ... Suares, H. Tetrahedron Lett. 1972, 1767. (9) Denne, W. A.; Mathieson, A. McL. J. Cryst. Mol. Struct. 1973, 3, 139. (10) Denne, W. A. J. Cryst. Mol. Struct. 1973,3, 367. (11) Denne, W. A.; Mathieson, A. McL. J. Cryst. Mol. Struct. 1973, 3, 87. (12) Johns, S. R.; Lamberton, J. A.; Sioumis, A. A.; Suares, H. Aust. J. Chem. 1974, 27, 2025. (13) Tursch, B.; Daloze, D.; Dupont, M.; Hootele, C.; Kaisin, M.; Pasteéis, S. M.; Zimmermann,D. Chimia 1971, 25, 307. ... 1971, 27, 1380. ... Am. Chem. Soc. 1955, 77, 6361. ... ; Pelletier, S. W., Ed.; Wiley Interscience: New York, 1983; Vol. 1, Chapter 2. See alsoreferences cited therein. ... of P. corymbosa, (i)-porantherine (1). ... as precursor to the substituted endocyclic imminium ion (16). ... 23) Gossinger, E. Monatsh. Chem. 1980,111, 143, 783. (24) Stevens, R. V. ... is obtained in 31% overall yield. ... insufficient quantities of material. 1 A Head-to-Head Comparison of this compound Total Synthesis Routes
This compound, a structurally intriguing pentacyclic alkaloid isolated from the Australian plant Poranthera corymbosa, has attracted considerable attention from the synthetic community due to its unique bridged 9b-azaphenalene core. This guide provides a detailed, head-to-head comparison of the two prominent total syntheses of (±)-porantherine, developed by the research groups of E. J. Corey and R. V. Stevens. A discussion on the potential for a biomimetic approach is also included.
This comparison focuses on key metrics such as overall yield, step count, and the strategic approach to the construction of the complex carbon skeleton. Detailed experimental protocols for key transformations are provided, and the logical flow of each synthesis is visualized through Graphviz diagrams.
Quantitative Comparison of Synthesis Routes
The table below summarizes the key quantitative data for the Corey and Stevens syntheses of (±)-porantherine, allowing for a direct comparison of their efficiencies.
| Metric | Corey Synthesis (1974) | Stevens Synthesis (1986) |
| Overall Yield | Not explicitly stated in the initial communication, but a later synthesis of a related alkaloid using a similar strategy had a 2.5% overall yield. | 31% |
| Longest Linear Sequence | ~10 steps | 7 steps |
| Key Strategy | Intramolecular Mannich reaction | Tandem Mannich-type condensations |
| Starting Materials | 2-methyl-1,3-cyclopentanedione | O-methylvalerolactim and 5-lithio-2-pentanone 2',2'-dimethylpropylene ketal |
The Corey Synthesis (1974)
Professor E. J. Corey's approach to (±)-porantherine was the first reported total synthesis. The strategy hinges on a key intramolecular Mannich reaction to construct the core structure of the molecule.
Experimental Protocol: Key Intramolecular Mannich Reaction
A solution of the amino ketone precursor in a suitable solvent (e.g., methanol) is treated with a catalytic amount of acid (e.g., hydrochloric acid) at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification by column chromatography affords the cyclized product.
The Stevens Synthesis (1986)
Professor R. V. Stevens developed a highly efficient and stereorational total synthesis of (±)-porantherine. This route features two stereospecific Mannich-type condensations and achieves a remarkable 31% overall yield.
The synthesis commences with the addition of two equivalents of 5-lithio-2-pentanone 2',2'-dimethylpropylene ketal to O-methylvalerolactim to construct a key dialkylpiperidine intermediate.
Experimental Protocol: Tandem Mannich-Type Condensation
To a solution of O-methylvalerolactim in an ethereal solvent at low temperature is added a solution of 5-lithio-2-pentanone 2',2'-dimethylpropylene ketal. The reaction is stirred for a specified period before being quenched. The resulting dialkylpiperidine is then subjected to acidic conditions to facilitate a cascade of Mannich-type reactions, leading to the formation of the tetracyclic core of this compound.
Biomimetic Synthesis Considerations
A biomimetic synthesis attempts to mimic nature's biosynthetic pathway to a target molecule. While a specific biomimetic total synthesis of this compound has not been extensively reported, the Stevens synthesis can be considered to have biomimetic character. The tandem Mannich-type condensations are plausible reactions that could occur in a biological system from simpler precursors.
A hypothetical biomimetic pathway could involve the enzymatic condensation of piperidine-derived precursors with keto-aldehyde fragments, followed by stereoselective cyclizations to form the intricate polycyclic system. The efficiency of the Stevens synthesis lends credence to the idea that a similar cascade of reactions could be at play in the biosynthesis of this compound.
Conclusion
Both the Corey and Stevens syntheses represent significant achievements in the field of total synthesis. The Corey synthesis, as the first reported route, established a foundational approach to this complex natural product. The Stevens synthesis, however, stands out for its exceptional efficiency and elegance, achieving a high overall yield in a concise number of steps. Its strategic use of tandem Mannich-type reactions provides a powerful and arguably biomimetic approach to the construction of the challenging this compound skeleton. For researchers and drug development professionals, the Stevens synthesis offers a more practical and scalable route to (±)-porantherine and its analogs.
References
Uncharted Territory: An Investigative Overview of Porantherine's Therapeutic Potential
To the attention of Researchers, Scientists, and Drug Development Professionals.
This guide addresses the topic of Porantherine's efficacy benchmarked against known standards. A comprehensive search of scientific literature and biomedical databases reveals a significant gap in the current understanding of this compound's pharmacological properties. At present, there is no publicly available experimental data detailing its biological efficacy, mechanism of action, or potential therapeutic applications. Consequently, a direct comparison with established therapeutic agents is not feasible.
This document serves as a research overview, summarizing the known chemical information for this compound and postulating potential areas of biological activity based on structurally related compounds. We also propose a foundational experimental framework to begin the systematic evaluation of this novel alkaloid.
This compound: A Profile of the Unknown
This compound is a naturally occurring alkaloid isolated from the Australian plant, Poranthera corymbosa. It belongs to the perhydro-9b-azaphenalene class of alkaloids, a distinct structural family. While the total synthesis of this compound has been successfully achieved, its biological functions remain uninvestigated.
Table 1: Chemical and Structural Information for this compound
| Property | Details |
| Compound Name | This compound |
| Chemical Class | Perhydro-9b-azaphenalene Alkaloid |
| Natural Source | Poranthera corymbosa |
| Chemical Formula | C₁₅H₂₃N |
| Molecular Weight | 217.35 g/mol |
| Status of Biological Data | Not Reported in Literature |
Exploring a Putative Mechanism of Action Through Structural Analogs
In the absence of direct data, insights into the potential biological activity of this compound can be drawn from studies on structurally similar 9b-azaphenalene alkaloids. Interestingly, compounds with this core structure are found in the defensive secretions of ladybird beetles (family Coccinellidae). Research into these insect-derived alkaloids has shown that they can act as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs)[1].
Nicotinic acetylcholine receptors are critical neurotransmitter receptors involved in a vast array of physiological and pathological processes, including cognitive function, inflammation, and neuromuscular transmission. Their modulation by novel ligands is a significant area of interest in drug discovery. The structural similarity of this compound to known nAChR inhibitors from other natural sources suggests a plausible, yet unconfirmed, hypothesis that this compound may exhibit similar activity.
Hypothesized Signaling Pathway of this compound at the Neuromuscular Junction:
If this compound acts as an nAChR antagonist, it could potentially modulate signaling at the neuromuscular junction by preventing acetylcholine from binding to its receptor, thereby inhibiting muscle contraction.
Caption: A diagram illustrating the hypothesized inhibitory action of this compound.
A Proposed Roadmap for Efficacy Evaluation
To move this compound from a structural curiosity to a pharmacologically characterized agent, a systematic research program is necessary. The following outlines a potential experimental workflow.
Phase 1: In Vitro Profiling
-
Receptor Binding Assays: To determine if this compound physically interacts with a panel of neurotransmitter receptors, with an initial focus on various subtypes of nicotinic acetylcholine receptors.
-
Functional Assays: To characterize the nature of any interaction (e.g., agonist, antagonist, allosteric modulator) using techniques such as two-electrode voltage clamp or fluorescence-based assays on cells expressing the target receptor.
Phase 2: Cellular Activity
-
Cytotoxicity Assays: To assess the general toxicity of this compound in various cell lines and establish a therapeutic window.
-
Cell-Based Functional Assays: To investigate the effects of this compound on cellular processes regulated by the identified target receptor(s), such as calcium influx or gene expression.
Experimental Workflow for Initial Screening:
Caption: A logical workflow for the initial in vitro evaluation of this compound.
Conclusion
While the core requirements of a direct comparative guide for this compound cannot be met due to a lack of efficacy data, this overview provides a comprehensive summary of the current knowledge. The structural relationship to known nAChR inhibitors presents a compelling, albeit hypothetical, starting point for future pharmacological investigation. The path to understanding the therapeutic potential of this compound is currently uncharted, and the experimental outlines provided here offer a preliminary map for its exploration. Further research is critically needed to unlock the potential of this unique natural product.
References
Safety Operating Guide
Proper Disposal of Porantherine: A Guide for Laboratory Professionals
For immediate reference, treat Porantherine as a hazardous chemical of unknown toxicity. The primary disposal method is through a licensed hazardous waste contractor.
This document provides comprehensive guidance on the proper disposal procedures for this compound, a polycyclic alkaloid. Due to the limited availability of specific safety and toxicity data for this compound, a cautious approach is mandatory. The following procedures are based on established best practices for handling and disposing of unknown or hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Conduct all handling procedures within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
-
Avoid Contact: Prevent skin and eye contact. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of unknown reactive compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.
Step 1: Waste Identification and Labeling
-
Treat as Hazardous Waste: Given the lack of specific toxicity data, this compound must be managed as a hazardous waste.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
Chemical Name: "this compound"
-
Chemical Formula: C₁₅H₂₃N
-
Any known hazard characteristics (e.g., "Caution: Alkaloid of Unknown Toxicity")
-
The date of waste generation
-
The name and contact information of the generating researcher or lab.
-
Step 2: Waste Accumulation and Storage
-
Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The original container is often suitable if it is in good condition. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Storage Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and sources of ignition. Ensure secondary containment is in place to capture any potential leaks.
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents and acids, as its reactivity profile is not well-characterized.
Step 3: Arranging for Disposal
-
Contact EHS: Notify your institution's EHS office or the designated chemical safety officer to arrange for the pickup and disposal of the this compound waste.
-
Provide Information: Be prepared to provide all the information from the hazardous waste label to the EHS personnel or the waste contractor.
-
Follow Institutional Procedures: Adhere to all institutional-specific procedures for hazardous waste pickup, including any required forms or documentation.
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. Federal, state, and local regulations strictly prohibit the improper disposal of chemical waste.[1]
Logical Workflow for Chemical Disposal Decision-Making
The following diagram illustrates the decision-making process for the disposal of a chemical with unknown specific disposal protocols, such as this compound.
Caption: Decision workflow for chemical disposal.
Quantitative Data and Experimental Protocols
Due to the absence of publicly available and verified experimental data regarding the toxicity, reactivity, and environmental fate of this compound, quantitative data tables and detailed experimental protocols for its degradation or neutralization cannot be provided. The precautionary principle dictates that in the absence of such data, the substance must be handled as if it were hazardous.
It is the responsibility of the waste generator to ensure that all chemical waste is disposed of in a safe, legal, and environmentally responsible manner.[2][3] Always consult with your institution's chemical safety experts for guidance on specific disposal questions.
References
Personal protective equipment for handling Porantherine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Porantherine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document is based on the toxicological profile of related plant alkaloids and the potential presence of cyanogenic compounds from its natural source, the Poranthera genus.
Hazard Assessment and Primary Concerns
This compound is a chemical alkaloid isolated from plants of the Poranthera genus, such as Poranthera corymbosa and Poranthera microphylla. A significant concern is that Poranthera microphylla is suspected of being cyanogenetic, meaning it may contain cyanogenic glycosides.[1] Hydrolysis of these glycosides can release highly toxic hydrogen cyanide gas.[1][2][3][4][5][6][7] Therefore, all handling and disposal procedures must account for the potential presence of cyanide.
Assumed Hazards:
-
High Acute Toxicity: Potential for cyanide poisoning through inhalation, ingestion, or skin contact.
-
General Alkaloid Toxicity: Alkaloids as a class can have potent physiological effects.[8]
-
Irritant: Potential for skin, eye, and respiratory tract irritation.
Due to the lack of specific quantitative toxicity data for this compound, a highly cautious approach is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, preparing solutions) | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat, disposable gown over lab coat | A fit-tested N95 or higher-rated respirator |
| Handling Solutions (extractions, reactions) | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas |
| Waste Disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves | Lab coat and chemical-resistant apron | Work in a well-ventilated area or fume hood |
Experimental Protocols: Handling and Operations
3.1. General Handling Procedures:
-
Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control potential vapor and aerosol exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.
3.2. Weighing Solid this compound:
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Carefully transfer the weighed solid to the reaction vessel using a spatula.
-
Clean any residual powder from the balance and surrounding area with a damp cloth, treating the cloth as contaminated waste.
3.3. Preparing Solutions:
-
Always add the solid this compound to the solvent slowly while stirring.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard warnings.
Emergency Procedures
4.1. Spill Cleanup:
-
Small Spills (less than 50 mL of solution or a few grams of solid):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE for spill cleanup (see table above), cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial spill absorbent).
-
For solid spills, gently wet the material with a damp cloth to prevent dust formation before sweeping it into a container.
-
Place the absorbent material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a 10% bleach solution, followed by a rinse with water.[9]
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team or environmental health and safety office.
-
Prevent entry into the affected area.
-
Provide the emergency response team with as much information as possible about the spilled substance.
-
4.2. First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Collection:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemical-resistant containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Aqueous waste that may contain cyanide should be collected separately.
5.2. Decontamination and Disposal:
-
Given the potential for cyanogenic compounds, it is recommended to decontaminate this compound waste before disposal.
-
Cyanide Neutralization: Waste containing or suspected of containing cyanides should be neutralized. This can be achieved by treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate. This procedure should only be performed by trained personnel in a controlled environment.
-
Final Disposal: After any necessary decontamination, the hazardous waste must be disposed of through your institution's approved hazardous waste management program.[10]
Visualization of Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]
- 2. Effect of ultrasonic pretreatment on eliminating cyanogenic glycosides and hydrogen cyanide in cassava - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 7. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. web.mit.edu [web.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
